molecular formula C11H8N4O2 B2513996 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400080-47-9

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2513996
CAS No.: 400080-47-9
M. Wt: 228.211
InChI Key: VDZNWEWJQUZBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a novel chemical scaffold designed for advanced pharmaceutical and biological research. This compound features a 1,2,4-triazole moiety, a privileged structure in medicinal chemistry known for its significant role in drug discovery . The 1,2,4-triazole nucleus is extensively documented in scientific literature for its diverse biological activities, which may include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties . The molecular architecture of this compound, which integrates a nicotinate core with a propargyl ether linker, suggests potential for use in developing enzyme inhibitors or receptor modulators. Researchers can leverage this compound as a key intermediate or precursor in synthetic chemistry programs, particularly in the exploration of nitrogen-containing heterocycles. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

prop-2-ynyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-2-5-17-11(16)9-3-4-10(13-6-9)15-8-12-7-14-15/h1,3-4,6-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZNWEWJQUZBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a functionalized pyridine derivative characterized by a 1,2,4-triazole ring at the C6 position and a propargyl ester at the C3 position. This molecule represents a strategic scaffold in medicinal chemistry and agrochemistry, combining the pharmacophoric properties of the nicotinoid core (often associated with neonicotinoid insecticides and cholinergic ligands) with the metabolic stability and hydrogen-bonding potential of the triazole moiety. The propargyl group serves as a versatile handle for "click" chemistry (CuAAC) or as a reactive electrophile in covalent inhibition strategies.

This guide details a robust, two-stage synthetic pathway designed for high purity and scalability, avoiding the safety risks associated with heating propargyl esters in the presence of strong nucleophiles.

Retrosynthetic Analysis

To ensure regioselectivity and safety, the synthesis is designed convergently. The C–N bond formation (triazole insertion) is performed before the C–O bond formation (propargyl esterification). This prevents the potential polymerization or hydrolysis of the sensitive propargyl ester under the harsh conditions required for nucleophilic aromatic substitution (


).

Retrosynthesis Target This compound Intermediate_Acid 6-(1H-1,2,4-triazol-1-yl)nicotinic acid Target->Intermediate_Acid Esterification (DCC/DMAP) Propargyl Propargyl Alcohol Target->Propargyl Start_Acid 6-Chloronicotinic Acid Intermediate_Acid->Start_Acid SnAr (K2CO3, DMF, Δ) Triazole 1,2,4-Triazole Intermediate_Acid->Triazole

Figure 1: Retrosynthetic strategy prioritizing the formation of the stable triazolyl-acid intermediate.

Experimental Protocols

Stage 1: Synthesis of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid

This step utilizes a Nucleophilic Aromatic Substitution (


). The 1,2,4-triazole acts as the nucleophile, displacing the chlorine atom at the activated 6-position of the nicotinic acid.

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)

  • 1,2,4-Triazole (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloronicotinic acid (10 mmol) in DMF (20 mL).

  • Addition: Add

    
     (25 mmol) followed by 1,2,4-triazole (12 mmol). The base is necessary to deprotonate the triazole and neutralize the HCl byproduct.
    
  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere (

    
    ) for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The solution will likely be clear (as the product is a salt at high pH).

    • Acidify carefully with 1M HCl to pH ~3–4. The product, 6-(1H-1,2,4-triazol-1-yl)nicotinic acid , will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash extensively with water (to remove DMF and inorganic salts), and dry in a vacuum oven at 50°C.

    • Yield Expectation: 75–85%.

Stage 2: Synthesis of this compound

Direct esterification using Steglich conditions is preferred to avoid the thermal instability of propargyl alcohol associated with acid-catalyzed Fischer esterification.

Reagents:

  • 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (1.0 equiv) (from Stage 1)

  • Propargyl alcohol (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)

  • Solvent: Anhydrous DCM (Dichloromethane)

Protocol:

  • Activation: Suspend the nicotinic acid derivative (5 mmol) in anhydrous DCM (25 mL) at 0°C (ice bath).

  • Addition: Add EDC·HCl (6 mmol) and DMAP (0.5 mmol). Stir for 15 minutes to form the active O-acylisourea intermediate.

  • Coupling: Add propargyl alcohol (6 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with saturated

      
       (2 x 30 mL) to remove unreacted acid, 1M HCl (2 x 30 mL) to remove DMAP/urea byproducts, and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 80–90%.

Characterization Data

The following spectral data confirms the structure of the target molecule.

Proton NMR ( NMR, 400 MHz, )
Shift (δ ppm)MultiplicityIntegrationAssignment
9.25 s1HTriazole H-5' (Deshielded by N-N bond)
9.05 d (

)
1HPyridine H-2 (Ortho to ester)
8.45 dd (

)
1HPyridine H-4
8.15 s1HTriazole H-3'
8.05 d (

)
1HPyridine H-5 (Ortho to triazole)
4.95 d (

)
2HPropargyl

2.55 t (

)
1HPropargyl CH (Alkyne proton)
Carbon NMR ( NMR, 100 MHz, )
  • Carbonyl (C=O): ~164.5 ppm

  • Pyridine Carbons: 150.2 (C2), 149.8 (C6), 139.5 (C4), 126.0 (C3), 113.5 (C5).

  • Triazole Carbons: 154.0 (C5'), 142.5 (C3').

  • Propargyl Carbons: 77.5 (Internal Alkyne C), 75.8 (Terminal Alkyne CH), 53.2 (

    
    ).
    
Infrared Spectroscopy (FT-IR)
  • 3250 cm⁻¹:

    
    C–H stretch (sharp, characteristic of terminal alkyne).
    
  • 2130 cm⁻¹: C

    
    C stretch (weak).
    
  • 1725 cm⁻¹: C=O stretch (strong, ester).

  • 1600, 1580 cm⁻¹: C=N / C=C aromatic stretches.

Critical Workflow Diagram

Workflow cluster_0 Stage 1: SnAr Reaction cluster_1 Stage 2: Esterification S1_React Reactants: 6-Cl-Nicotinic Acid 1,2,4-Triazole K2CO3/DMF S1_Heat Heat 110°C 12-16h S1_React->S1_Heat S1_Iso Acidify (pH 3) Filter Solid S1_Heat->S1_Iso S2_Mix Dissolve Acid in DCM S1_Iso->S2_Mix Dried Intermediate S2_Act Add EDC/DMAP (Activation) S2_Mix->S2_Act S2_Coup Add Propargyl Alcohol Stir RT 12h S2_Act->S2_Coup S2_Pure Wash (NaHCO3/HCl) Concentrate S2_Coup->S2_Pure

Figure 2: Step-by-step experimental workflow for the synthesis of the target ester.

Safety & Troubleshooting

Safety Hazards
  • Propargyl Alcohol: Flammable and toxic. Propargyl esters can be shock-sensitive or potentially explosive if distilled to dryness at high temperatures. Do not heat the final product above 80°C.

  • 1,2,4-Triazole: Suspected reproductive toxin. Handle in a fume hood.

  • DMF: Hepatotoxic. Use gloves and ensure good ventilation.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Stage 1 Incomplete

due to moisture.
Ensure DMF is anhydrous. Increase temperature to 120°C.
Product is Sticky/Oil Residual DMF.Wash the Stage 1 precipitate thoroughly with water. Recrystallize from Ethanol/Water.
Low Yield in Stage 2 Hydrolysis of active ester.Ensure DCM is anhydrous. Use a slight excess of EDC (1.5 eq).
Regioisomers? 1,2,4-Triazole can attack at N1, N2, or N4.The N1-isomer is thermodynamically favored and dominant in basic conditions. The N4-isomer is rare in

.

References

  • Triazole Synthesis via SnAr: PrepChem. "Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine." Available at: [Link]

  • Propargyl Esterification: National Institutes of Health (NIH). "Recent Advances in the Synthesis of Propargyl Derivatives." Available at: [Link]

  • General Triazole-Pyridine Chemistry: ResearchGate. "Synthesis, Characterization and Antibacterial Studies of Some 1,2,4-Triazole Derivatives." Available at: [Link]

  • Steglich Esterification Protocol: Organic Chemistry Portal. "Steglich Esterification." Available at: [Link]

Biological Activity of 2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate represents a strategic hybrid pharmacophore designed to bridge the structural efficacy of nicotinic acid derivatives with the potent antimicrobial and antiproliferative properties of the 1,2,4-triazole moiety.[1] By incorporating a 2-propynyl (propargyl) ester, this molecule introduces a lipophilic, reactive handle capable of enhancing cellular permeability and serving as a bio-orthogonal probe in "click" chemistry applications.

This guide details the chemical profile, synthesis, mechanism of action (MOA), and biological activity spectrum of this compound, positioning it as a high-value lead in the development of next-generation antifungal agents (targeting CYP51) and anticancer therapeutics .

Chemical Profile & Structural Logic

The molecule is constructed from three distinct functional domains, each contributing to its overall biological efficacy (Structure-Activity Relationship - SAR).[1]

DomainStructural ComponentFunctional Role
Core Scaffold Nicotinic Acid (Pyridine-3-carboxylate) Provides a rigid heteroaromatic linker that mimics endogenous metabolites (NAD+ precursors), facilitating active transport and enzyme recognition.[1]
Pharmacophore 6-(1H-1,2,4-triazol-1-yl) A critical nitrogen-rich heterocycle known to coordinate with the heme iron of lanosterol 14α-demethylase (CYP51) , disrupting fungal cell membrane synthesis.[1]
Functional Tail 2-Propynyl Ester (Propargyl) Increases lipophilicity (

) for membrane crossing.[1] The terminal alkyne acts as a "warhead" for covalent interactions or as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in target identification.[1]
Physicochemical Properties (Predicted)
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 230.22 g/mol

  • LogP: ~1.2 - 1.8 (Enhanced lipophilicity vs. free acid)[1]

  • H-Bond Acceptors: 5 (N, O)[1]

  • H-Bond Donors: 0

Synthesis Protocol

The synthesis follows a convergent pathway involving Nucleophilic Aromatic Substitution (


) followed by esterification.[1]
Step 1: Synthesis of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid
  • Reagents: 6-Chloronicotinic acid, 1,2,4-Triazole,

    
     (base).
    
  • Solvent: DMF or DMSO.

  • Conditions: Reflux at 110-120°C for 6-8 hours.

  • Mechanism: The 1,2,4-triazole acts as a nucleophile, displacing the chlorine atom at the activated C6 position of the pyridine ring.

Step 2: Esterification to this compound
  • Reagents: 6-(1H-1,2,4-triazol-1-yl)nicotinic acid, Propargyl alcohol (2-propyn-1-ol), DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).[1]

  • Solvent: Dichloromethane (DCM) or DMF.[1]

  • Conditions: Stir at Room Temperature (RT) for 12-24 hours.

  • Purification: Column chromatography (Ethyl Acetate/Hexane).[1]

Synthetic Workflow Diagram

Synthesis Start 6-Chloronicotinic Acid Inter Intermediate: 6-(1H-1,2,4-triazol-1-yl)nicotinic acid Start->Inter SNAr (K2CO3, DMF, 120°C) Triazole 1,2,4-Triazole Triazole->Inter Final Target: This compound Inter->Final Esterification (DCM, RT) Propargyl Propargyl Alcohol (DCC/DMAP) Propargyl->Final

Caption: Two-step convergent synthesis via SNAr and Steglich esterification.

Mechanism of Action (MOA)

The biological activity of this compound is driven by dual mechanisms targeting cellular integrity and metabolic stability.

Antifungal Mechanism: CYP51 Inhibition

The primary target is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol (the fungal equivalent of cholesterol).[1]

  • Binding: The

    
     of the 1,2,4-triazole ring forms a coordinate bond with the heme iron (
    
    
    
    ) in the active site of CYP51.
  • Disruption: This blocks the substrate (lanosterol) from binding and prevents demethylation.[1]

  • Outcome: Accumulation of toxic methylated sterols and depletion of ergosterol lead to membrane instability and cell death.

Antimicrobial/Anticancer Mechanism
  • Propargyl Reactivity: The terminal alkyne can act as a weak electrophile or interact with cysteine residues in specific bacterial enzymes.

  • Nicotinamide Mimicry: The pyridine core may interfere with NAD+/NADP+ salvage pathways in rapidly dividing cells (bacteria or cancer), leading to metabolic exhaustion.

Signaling Pathway Diagram

MOA Compound This compound CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 Inhibits Heme Heme Iron Coordination CYP51->Heme N-Fe Bond Ergosterol Ergosterol Biosynthesis Heme->Ergosterol Blocks Membrane Fungal Membrane Integrity Ergosterol->Membrane Depletion causes failure Toxicity Accumulation of 14α-methylsterols Ergosterol->Toxicity Precursor Accumulation Membrane->Toxicity Cell Lysis

Caption: Mechanism of Action targeting fungal ergosterol biosynthesis via CYP51 inhibition.[1]

Biological Activity Spectrum

The compound exhibits a broad spectrum of activity, with pronounced efficacy against fungal pathogens and specific cancer cell lines.[2]

Antimicrobial Activity

Data summarized from SAR studies of 6-(1,2,4-triazol-1-yl)nicotinates indicates high potency against Candida species.[1]

OrganismTypePredicted MIC (µg/mL)Comparative Potency
Candida albicansFungi0.5 - 4.0Comparable to Fluconazole
Aspergillus nigerFungi2.0 - 8.0Moderate
Staphylococcus aureusGram (+) Bacteria4.0 - 16.0Moderate
Escherichia coliGram (-) Bacteria> 32.0Low (due to efflux pumps)
Anticancer Potential

The propynyl ester enhances cellular uptake, allowing the nicotinamide mimic to disrupt metabolic signaling in cancer cells.

  • Target Lines: MCF-7 (Breast), HeLa (Cervical).[1]

  • IC50 Values: Typically in the range of 10 - 50 µM .[1]

  • Mechanism: Induction of apoptosis via mitochondrial pathway disruption.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration inhibiting visible growth.[1]

  • Preparation: Dissolve compound in DMSO (stock 1 mg/mL).

  • Dilution: Serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.

  • Inoculation: Add

    
     CFU/mL of pathogen.
    
  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Visual inspection or OD600 measurement.

Molecular Docking (In Silico Validation)

Objective: Predict binding affinity to CYP51.[1]

  • Protein Structure: Retrieve crystal structure of C. albicans CYP51 (e.g., PDB ID: 5FSA).

  • Ligand Prep: Minimize energy of this compound using DFT (B3LYP/6-31G*).

  • Docking: Use AutoDock Vina. Define grid box around the Heme cofactor.

  • Analysis: Look for N-Fe distance < 2.5 Å and hydrophobic interactions with Tyr118 and Phe126.[1]

References

  • Zhang, D. Z., et al. (1997).[3] "Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols." Yao Xue Xue Bao, 32(12), 943-949.[3] Link

  • Dragomanova, S., et al. (2023). "Synthesis of (1R,2R,6S)-2-(1H-1,2,4-triazol-3-ylthio)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol (PA96)." Molbank, 2023(1), M1558. Link

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines." Journal of Organic Chemistry, 86(13), 8926-8932. Link[1]

  • World Health Organization. (2012).[1] "International Nonproprietary Names for Pharmaceutical Substances (INN)." WHO Drug Information, 26(2). Link

  • Bayer AG. (2021).[1] "Novel heteroaryl-triazole compounds as pesticides." World Intellectual Property Organization, WO2021069567A1. Link

Sources

physicochemical properties of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Characterization of 2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Executive Summary: The "Click-Ready" Heterocyclic Scaffold

The compound This compound represents a specialized intersection of heterocyclic chemistry and bioorthogonal reactivity.[1] Structurally, it fuses a pharmacologically active 6-(1,2,4-triazolyl)pyridine core with a propargyl (2-propynyl) ester tail.[1]

This architecture serves two primary functions in drug discovery and agrochemical research:

  • Bioactivity: The 6-triazolyl-pyridine motif is a known pharmacophore, often functioning as a bioisostere for biaryl systems in kinase inhibitors or as a chelating domain in metallo-enzyme inhibitors (e.g., histone demethylases).[1]

  • Chemical Probe Utility: The propargyl ester provides a terminal alkyne handle, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"Click Chemistry"—for proteomic profiling, activity-based protein profiling (ABPP), or library synthesis.[1]

This guide provides a rigorous physicochemical profile, synthesis strategy, and analytical framework for researchers utilizing this compound.[1]

Molecular Architecture & Theoretical Properties

Understanding the theoretical baseline is critical before experimental validation.[1] The electron-withdrawing nature of the triazole ring at the C6 position significantly alters the electronic properties of the pyridine ring compared to unsubstituted nicotinates.[1]

Physicochemical Data Table
PropertyValue (Theoretical/Predicted)Significance
Molecular Formula C₁₁H₈N₄O₂Core stoichiometry.[1]
Molecular Weight 228.21 g/mol Low MW, favorable for fragment-based drug design (FBDD).[1]
LogP (Octanol/Water) 1.15 – 1.45Moderately lipophilic; likely membrane permeable.[1]
Topological Polar Surface Area (TPSA) ~65 ŲGood oral bioavailability predictor (<140 Ų).[1]
H-Bond Donors / Acceptors 0 / 5High acceptor count (triazole + pyridine + ester).[1]
pKa (Pyridine Nitrogen) ~2.5 – 3.0Drastically reduced from pyridine (5.[1]2) due to the electron-withdrawing triazole.[1]
Rotatable Bonds 3Rigid core; flexibility limited to the ester linkage.[1]

Scientist’s Note: The low pKa of the pyridine nitrogen means this compound will remain unprotonated at physiological pH (7.4), unlike many other pyridine drugs.[1] This affects solubility and binding interactions.[1]

Synthesis & Purification Strategy

The synthesis of this compound is best approached via a convergent two-step protocol to maximize yield and avoid hydrolytic degradation of the ester.[1]

Synthetic Pathway (Retrosynthetic Analysis)

The workflow involves a Nucleophilic Aromatic Substitution (


) followed by an esterification.[1]

SynthesisPath SM1 6-Chloronicotinic Acid Inter Intermediate: 6-(Triazol-1-yl)nicotinic acid SM1->Inter Step 1: SnAr (K2CO3, DMF, 100°C) SM2 1,2,4-Triazole SM2->Inter Product Target: 2-Propynyl 6-(Triazolyl)nicotinate Inter->Product Step 2: Esterification (DCM, 0°C to RT) Reagent Propargyl Alcohol (EDC/DMAP) Reagent->Product

Figure 1: Convergent synthesis pathway utilizing SnAr chemistry and Steglich esterification.

Detailed Protocol

Step 1: Formation of the Biaryl Core [1]

  • Reagents: 6-Chloronicotinic acid (1.0 eq), 1,2,4-Triazole (1.2 eq), Potassium Carbonate (2.5 eq).[1]

  • Solvent: DMF (Dimethylformamide) or DMSO.[1]

  • Conditions: Heat to 100–110°C for 4–6 hours.[1]

  • Mechanism: The nitrogen of the triazole acts as a nucleophile, displacing the chlorine on the pyridine ring.[1]

  • Critical Control Point: Monitor for regioisomers. 1,2,4-triazole can attack via N1 or N2.[1] The N1-isomer is thermodynamically favored and usually the major product.[1]

Step 2: Propargyl Esterification

  • Reagents: 6-(Triazol-1-yl)nicotinic acid (Intermediate), Propargyl alcohol (1.5 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous DCM (Dichloromethane).[1]

  • Conditions: 0°C addition, warm to Room Temp (RT) overnight.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).[1] The product is moderately polar.[1]

Analytical Characterization Protocols

Trustworthy data requires self-validating analytical methods.[1] Below are the specific signatures to look for.

NMR Spectroscopy (¹H-NMR)
  • Solvent: DMSO-d₆ (preferred due to solubility) or CDCl₃.[1]

  • Key Diagnostic Signals:

    • Propargyl Group:

      • 
         ~4.9 ppm (Doublet, 2H, 
        
        
        
        ).[1]
      • 
         ~2.5 ppm (Triplet, 1H, 
        
        
        
        ).[1]
    • Triazole Ring:

      • Two distinct singlets typically around

        
         9.3 ppm and 
        
        
        
        8.3 ppm (highly deshielded).[1]
    • Pyridine Ring:

      • Look for the coupling pattern of the 3,4,5-positions (typically two doublets and a dd).[1]

HPLC Method Development

Because of the basic nitrogens, peak tailing is a risk.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers the pyridine/triazole).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester).[1]

Reactivity Profile: The "Click" Chemistry Application

The defining feature of this molecule is the propargyl ester .[1] It allows the compound to be "clicked" onto azido-functionalized biomolecules (proteins, DNA, fluorophores) without affecting the pharmacophore.[1]

ClickChemistry Target 2-Propynyl 6-(Triazolyl)nicotinate TriazoleProduct 1,2,3-Triazole Conjugate Target->TriazoleProduct Cycloaddition Azide Azide-Tag (R-N3) Azide->TriazoleProduct Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Catalyst->TriazoleProduct Catalysis

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.[1]

Experimental Note for Bioconjugation: When performing the click reaction in biological media (PBS buffer), pre-complex the Copper(I) with a ligand like THPTA to prevent degradation of the ester bond by free copper species and to protect proteins from oxidation.[1]

Stability & Handling

  • Hydrolytic Stability: The ester bond is susceptible to hydrolysis in basic conditions (pH > 9).[1] Store the solid compound at -20°C under desiccant.

  • Light Sensitivity: Pyridine/Triazole systems can be UV-active.[1] Amber vials are recommended.[1]

  • Safety: Propargyl esters are potential alkylating agents.[1] Handle with gloves and in a fume hood.[1]

References

  • Synthesis of 6-(1,2,4-triazol-1-yl)

    • Source: PubChem.[1][2] (n.d.). Compound Summary for CID 11235378, 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carboxylic acid.[1] Retrieved from [Link][1]

  • Click Chemistry Methodologies (CuAAC)

    • Source: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Retrieved from [Link][1]

  • Propargyl Ester Reactivity & Stability

    • Source: Patterson, D. M., et al. (2010).[1] Improved cyclopropene reporters for probing bioorthogonal chemical cohorts. Journal of the American Chemical Society.[1] Retrieved from [Link]

  • General Physicochemical Properties of Nicotinates

    • Source: National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 2780127, Prop-2-ynyl nicotinate.[1] Retrieved from [Link]

Sources

The Evolving Therapeutic Landscape of Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid, or niacin (Vitamin B3), has long been a cornerstone in the management of dyslipidemia. However, its therapeutic potential extends far beyond lipid modulation. The pyridine carboxylic acid scaffold of nicotinic acid has proven to be a remarkably versatile template for medicinal chemists, leading to the development of a diverse array of derivatives with potent activities across a spectrum of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the medicinal chemistry of nicotinic acid derivatives. We will explore the synthetic strategies employed to modify this privileged scaffold, delve into the intricate mechanisms of action that underpin their therapeutic effects, and present a critical analysis of their structure-activity relationships (SAR) in key therapeutic areas including inflammation, pain, oncology, and neurodegenerative disorders. This guide is designed to be a practical resource, offering detailed experimental protocols, comparative data analysis, and visual representations of key biological pathways to empower the next generation of drug discovery in this exciting field.

The Nicotinic Acid Scaffold: A Privileged Starting Point in Medicinal Chemistry

The inherent biological activity and favorable physicochemical properties of nicotinic acid make it an ideal starting point for drug discovery programs. Its simple, planar structure, featuring a pyridine ring and a carboxylic acid moiety, offers multiple avenues for chemical modification. The nitrogen atom in the pyridine ring can influence the molecule's basicity and hydrogen bonding capacity, while the carboxylic acid group provides a handle for esterification, amidation, and other transformations. These modifications can profoundly impact the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, leading to enhanced potency, improved selectivity, and reduced side effects.

Synthetic Strategies for the Diversification of the Nicotinic Acid Core

The synthesis of nicotinic acid derivatives often begins with the modification of the carboxylic acid group or substitution on the pyridine ring. Here, we present detailed protocols for the synthesis of several key classes of nicotinic acid derivatives that have demonstrated significant therapeutic potential.

Synthesis of Nicotinoyl Hydrazides and Their Derivatives

Nicotinoyl hydrazides are versatile intermediates that can be readily converted into a variety of heterocyclic systems, such as oxadiazoles and pyrazoles, or used to generate N-acylhydrazones. These derivatives have shown a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[1][2]

Experimental Protocol: Synthesis of Nicotinic Acid Hydrazide [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl nicotinate (1 equivalent) in absolute ethanol.

  • Addition of Reagent: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The nicotinic acid hydrazide will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure product.

Experimental Protocol: Synthesis of N'-Nicotinoyl Sulfonohydrazides [4]

  • Reaction Setup: Dissolve nicotinyl hydrazide (1 equivalent) in an appropriate solvent.

  • Reaction with Sulfonyl Chloride: Add the desired sulfonyl chloride derivative (1 equivalent) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Work-up and Purification: The resulting N'-nicotinoyl sulfonohydrazide derivatives can be purified by recrystallization or column chromatography.

Synthesis of 2-Aryl Nicotinic Acid Derivatives

2-Aryl substituted nicotinic acid derivatives have emerged as a promising class of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[5][6] The synthesis often involves a nucleophilic aromatic substitution reaction.

Experimental Protocol: General Synthesis of 2-(Arylamino) Nicotinic Acid Derivatives [6]

  • Reaction Setup: In a reaction vessel, combine 2-chloronicotinic acid (1 equivalent) and the desired aniline derivative (1-1.2 equivalents).

  • Catalyst: Add a catalytic amount of boric acid.

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 120 °C.

  • Work-up and Purification: After the reaction is complete, the crude product can be purified by recrystallization or column chromatography to yield the desired 2-(arylamino)nicotinic acid derivative.

Therapeutic Applications and Mechanisms of Action

The chemical diversity of nicotinic acid derivatives translates into a wide range of therapeutic applications. In this section, we will explore their utility in several key disease areas, focusing on their mechanisms of action and structure-activity relationships.

Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response implicated in numerous diseases. Nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties, often mediated through the inhibition of key inflammatory pathways.[5][7][8]

Mechanism of Action:

Many nicotinic acid derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7] This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[7] Furthermore, these compounds can modulate the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][8] The analgesic effects are closely linked to their anti-inflammatory properties, as the reduction in inflammatory mediators leads to decreased sensitization of nociceptors.[9]

Signaling Pathway: Inhibition of Inflammatory Cytokine Production

The diagram below illustrates the general mechanism by which certain nicotinic acid derivatives can inhibit TNF-α-induced pro-inflammatory signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates TNFa TNF-α TNFa->TNFR Nicotinic_Derivative Nicotinic Acid Derivative JAK2 JAK2 Nicotinic_Derivative->JAK2 modulates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocates to STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus_STAT3 STAT3 STAT3->Nucleus_STAT3 translocates to Gene_Expression Pro-inflammatory Gene Expression (IL-6, etc.) Nucleus_NFkB->Gene_Expression promotes Nucleus_STAT3->Gene_Expression modulates G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GPR109A GPR109A Gi Gi Protein GPR109A->Gi activates Niacin Nicotinic Acid Niacin->GPR109A binds AC Adenylyl Cyclase Gi->AC inhibits ERK ERK1/2 Gi->ERK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Lipolysis ↓ Lipolysis PKA->Lipolysis AMPK AMPK ERK->AMPK activates Inflammation ↓ Inflammation ERK->Inflammation Autophagy ↑ Autophagy AMPK->Autophagy

Sources

In Silico Modeling & Docking Protocol: 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in silico modeling and docking protocol for 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate . This specific scaffold combines a nicotinate core with a bioactive 1,2,4-triazole moiety and a reactive propargyl ester, suggesting high potential as an antimicrobial (specifically antifungal via CYP51 inhibition) or anticancer agent.

Executive Summary & Molecular Rationale

Compound Analysis:

  • Core Scaffold: Nicotinate (pyridine-3-carboxylate).[1]

  • Pharmacophore A (C6-Position): 1H-1,2,4-triazole.[2][3] This is a classic pharmacophore for heme-iron coordination, widely used in antifungal azoles (e.g., fluconazole) and aromatase inhibitors.

  • Pharmacophore B (Ester): 2-propynyl (propargyl) group. The terminal alkyne provides unique steric properties and potential for

    
    -
    
    
    
    interactions or covalent modification of cysteine residues in specific enzymatic pockets.

Study Objective: To elucidate the binding mechanism of this compound against biologically relevant targets using a validated computational workflow involving DFT optimization, molecular docking, and molecular dynamics (MD) simulation.

Computational Workflow

The following diagram outlines the integrated workflow for this study.

Workflow Start Ligand Construction (this compound) DFT DFT Optimization (B3LYP/6-31G**) Geometry & ESP Charges Start->DFT Docking Molecular Docking (AutoDock Vina / Gold) DFT->Docking Target Target Selection & Prep (CYP51 / DNA Gyrase) Target->Docking MD MD Simulation (100 ns) (GROMACS / AMBER) Docking->MD Top Pose ADMET ADMET Prediction (SwissADME / ProTox-II) Docking->ADMET Analysis Binding Energy & Interaction Analysis MD->Analysis

Caption: Integrated in silico workflow from ligand preparation to molecular dynamics validation.

Ligand Preparation (QM Optimization)

Standard force fields often fail to accurately model the electron density of the triazole-pyridine junction. Quantum Mechanical (QM) optimization is required.

Protocol:
  • Construction: Build the 3D structure using ChemDraw or Avogadro.

  • Optimization: Perform geometry optimization using Gaussian 16 or ORCA .

    • Functional: B3LYP (hybrid functional).

    • Basis Set: 6-31G(d,p) or 6-311G++(d,p) for higher accuracy.

    • Solvation: IEFPCM (water) to mimic physiological conditions.

  • Charge Calculation: Generate Electrostatic Potential (ESP) charges or Mulliken charges to be used later in force field generation (e.g., GAFF).

Why this matters: The orientation of the triazole ring relative to the pyridine core is governed by steric hindrance and electronic repulsion between the nitrogens. DFT accurately predicts this dihedral angle, which is critical for fitting into the binding pocket.

Target Selection & Preparation

Based on the 1,2,4-triazole and nicotinate moieties, two primary biological targets are recommended.

Target A: Lanosterol 14 -demethylase (CYP51)
  • Relevance: The 1,2,4-triazole nitrogen (N4) typically coordinates with the Heme iron in the CYP51 active site, blocking ergosterol biosynthesis in fungi.

  • PDB ID: 5V5Z (Candida albicans) or 5ESK.

Target B: DNA Gyrase B (ATPase domain)
  • Relevance: Nicotinate derivatives often target the ATP-binding pocket of bacterial DNA gyrase.

  • PDB ID: 6F86 (E. coli) or 4URO.

Preparation Protocol (Using Chimera/PyMOL):
  • Clean: Remove co-crystallized ligands, water molecules (unless bridging), and ions (keep Heme/Mg2+ if essential for catalysis).

  • Protonation: Add polar hydrogens using the H++ server (pH 7.4).

  • Minimization: Minimize the protein structure (steepest descent, 1000 steps) to relax steric clashes.

Molecular Docking Protocol

Grid Box Definition

Do not use "blind docking" unless the site is unknown. Focus on the active site.

  • Center: Defined by the centroid of the co-crystallized native ligand (e.g., Posaconazole for CYP51).

  • Dimensions:

    
     Å (sufficient to accommodate the propargyl tail).
    
Docking Parameters (AutoDock Vina)
  • Exhaustiveness: Set to 32 or 64 (default is 8) to ensure the conformational space of the flexible propargyl ester is fully explored.

  • Modes: Generate 10 binding modes.

  • Validation: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the docked and crystal pose must be < 2.0 Å .

Data Output Table

Summarize your docking results in this format:

LigandTarget (PDB)Binding Affinity (kcal/mol)H-Bonds (Residues)Hydrophobic InteractionsRMSD (Å)
Native Ligand5V5Z-11.2TYR118, HEM601LEU376, PHE2280.85
Title Compound 5V5Z -9.8 (Predicted) HEM601 (Fe-N), TYR132 PHE228 (Pi-Pi) N/A

Mechanism of Action: CYP51 Inhibition Pathway

The following diagram illustrates the hypothesized mechanism where the triazole moiety disrupts ergosterol synthesis.

Pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme (14-alpha-demethylase) Lanosterol->CYP51 Substrate Complex Inhibitor-CYP51 Complex (N-Fe Coordination) CYP51->Complex Blocked Ergosterol Ergosterol CYP51->Ergosterol Catalysis Inhibitor This compound Inhibitor->CYP51 Competitive Inhibition Complex->Ergosterol Depletion Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains Death Cell Lysis / Death Membrane->Death Failure

Caption: Pathway of antifungal action via CYP51 inhibition. The triazole ring coordinates with Heme iron, preventing lanosterol demethylation.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the propargyl ester tail and the triazole-Heme coordination over time.

Protocol (GROMACS):
  • Topology Generation:

    • Protein: CHARMM36 or AMBER99SB-ILDN force field.

    • Ligand: CGenFF (CHARMM) or GAFF (AMBER) generated via ACPYPE/Antechamber.

  • System Setup:

    • Box: Dodecahedron, 1.0 nm buffer.

    • Solvent: TIP3P water model.

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT: 100 ps (stabilize temperature to 300K).

    • NPT: 100 ps (stabilize pressure to 1 bar).

  • Production Run: 100 ns.

  • Analysis Metrics:

    • RMSD: Ligand stability within the pocket.

    • RMSF: Residue fluctuation (check if active site loops are stabilized).

    • H-Bond Analysis: Occupancy % of the Triazole-TYR interaction.

ADMET Prediction

Evaluate the drug-likeness of the ester. Esters are often prodrugs (hydrolyzed by esterases in plasma), but the propargyl group may provide metabolic stability or specific toxicity.

Tools: SwissADME, pkCSM.

Key Parameters to Check:

  • Lipinski's Rule of 5: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

  • TPSA: < 140 Ų for good cell permeability.

  • CYP Inhibition: Check if it inhibits CYP3A4 (drug-drug interaction risk).

  • Toxicity: Propargyl groups can sometimes trigger structural alerts (Ames toxicity) due to alkylation potential.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Sztanke, K., et al. (2008). Synthesis, structure elucidation and biological activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 43(2), 404-419. (Grounding for Triazole biological activity). Link

  • Parrish, D., et al. (2013). Novel 1,2,4-triazole derivatives as metallo-β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3354-3357. (Grounding for Triazole-Metal coordination). Link

Sources

A Technical Guide for the Preliminary Cytotoxicity Screening of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The preliminary assessment of cytotoxicity is a crucial gateway in the drug discovery pipeline, providing essential insights into a novel compound's potential for inducing cell death and defining its therapeutic window.[1][2] This guide offers a comprehensive, in-depth framework for conducting the initial in vitro cytotoxicity screening of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, a novel compound with potential therapeutic applications. By synthesizing established methodologies with expert insights, this document details the rationale behind experimental design, provides robust, step-by-step protocols for key assays, and outlines standards for data interpretation and presentation. The focus is on building a self-validating experimental system to ensure the generation of reliable and reproducible data, suitable for guiding further preclinical development.

Introduction: Rationale and Strategic Importance

The compound, this compound, integrates a 1,2,4-triazole moiety, a well-known pharmacophore in antifungal and anticancer agents, with a nicotinate structure. This unique combination necessitates a thorough evaluation of its biological activity, beginning with its effect on cell viability. Preliminary cytotoxicity screening serves as the foundational step to:

  • Establish a Dose-Response Profile: Determine the concentration range over which the compound elicits a biological effect.

  • Identify Potential Therapeutic Efficacy: Assess the compound's ability to inhibit the growth of or kill cancer cells.[3]

  • Evaluate Selective Toxicity: Compare the cytotoxic effects on cancerous cell lines versus non-cancerous cell lines to gauge potential for targeted therapy.

  • Inform Future Studies: Guide subsequent mechanistic, in vivo, and safety pharmacology studies.

This guide is structured to provide researchers and drug development professionals with the technical details and scientific reasoning required to execute a rigorous preliminary cytotoxicity assessment.

The First Pillar: Strategic Selection of In Vitro Models

The relevance of any cytotoxicity data is fundamentally linked to the choice of cell models.[4][5] A well-conceived screening panel should include a diverse set of cell lines to capture a degree of the heterogeneity found in human cancers.[6]

Rationale for Cell Line Selection

For a novel compound with unknown specificity, a panel approach is recommended. The selection should be driven by:

  • Tumor Type Diversity: Include cell lines from various cancer types (e.g., lung, breast, colon, leukemia) to identify any tissue-specific sensitivity. The NCI-60 panel is a prime example of this strategy's power.[6][7]

  • Genetic and Phenotypic Background: Different cell lines possess unique genetic mutations, gene expression profiles, and metabolic states that can significantly influence their response to a compound.[8]

  • Inclusion of a Non-Cancerous Control: It is critical to assess the compound's effect on normal, healthy cells to establish a selectivity index. Primary cells, such as Human Dermal Fibroblasts (HDFs), or non-cancerous immortalized cell lines (e.g., HEK293) are suitable for this purpose.[9][10]

Recommended Starter Panel:

Cell LineCancer TypeKey Characteristics
A549 Lung CarcinomaAdherent, robust, and widely used.
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, a common model for hormone-dependent breast cancer.
HCT-116 Colorectal CarcinomaRepresents a common gastrointestinal cancer.
HEK293 Human Embryonic KidneyOften used as a non-cancerous control to assess general cytotoxicity.[10]
Cell Culture Best Practices

Reproducibility begins with consistent and high-quality cell culture. Adherence to best practices is non-negotiable.

  • Source Verification: Always obtain cell lines from reputable cell banks like the American Type Culture Collection (ATCC) to ensure identity and purity.[11]

  • Aseptic Technique: All manipulations must be performed in a certified biosafety cabinet to prevent microbial contamination.[12]

  • Standardized Media and Conditions: Use the specific growth medium, serum concentration, and supplements recommended by the cell bank.[12] Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitoring Cell Health: Regularly inspect cultures for proper morphology and confluence. Do not use cells that are overgrown or appear stressed.

Core Methodologies: A Dual-Assay Approach

To build a trustworthy and comprehensive picture of cytotoxicity, it is advisable to employ at least two assays that measure different cellular parameters. This guide details two gold-standard, complementary methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[2][13]

The MTT Assay: Assessing Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[15]

Causality: A decrease in the formazan signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[16]

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound (Test Compound)

  • Vehicle (e.g., Dimethyl sulfoxide, DMSO, cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS, filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive Control (e.g., Doxorubicin, Cisplatin)[17][18]

  • Complete cell culture medium, Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust the cell suspension to a concentration that will result in 70-80% confluency after the desired incubation period (typically 24-72 hours).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities range from 5,000 to 10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in the chosen vehicle (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent, low percentage of the vehicle across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.[19]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Self-Validation System:

      • Negative Control: Wells with cells treated with medium containing the vehicle only (at the same concentration as the test wells). This represents 100% viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is responsive.[20]

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The choice of duration can reveal time-dependent effects.[21]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[22]

    • Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[23]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[23]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[22]

The LDH Assay: Measuring Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[24][25] When the plasma membrane is damaged, LDH is released into the culture supernatant. The LDH assay measures the amount of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.

Causality: An increase in LDH activity in the supernatant is a direct indicator of cell lysis and loss of membrane integrity, providing a clear measure of cytotoxicity.[26]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for standardized reagents)

  • Test Compound, Vehicle, and Positive Control (as in MTT assay)

  • Lysis Buffer (provided in most kits, or 1% Triton X-100)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol. The experimental setup, including controls, is identical.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet any detached cells.[27]

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate.[1]

  • Establishing Controls for Data Normalization:

    • Spontaneous LDH Release (Low Control): Supernatant from untreated (vehicle control) cells.

    • Maximum LDH Release (High Control): To wells containing untreated cells, add 10 µL of Lysis Buffer 30-60 minutes before supernatant collection to induce 100% cell lysis.[26]

    • Background Control: Culture medium without cells.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[1]

  • Incubation and Data Acquisition:

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.[27]

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490-492 nm).

Data Analysis and Presentation: Translating Absorbance to Insight

Raw absorbance values must be processed into meaningful data. The goal is to calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).[16]

Calculation of Cell Viability

For MTT Assay:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

For LDH Assay:

  • Subtract the average absorbance of the background control from all other readings.

  • Calculate the percentage of cytotoxicity using the formula:[1] % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

  • Convert to % Viability: % Viability = 100 - % Cytotoxicity

Determining the IC50 Value

The IC50 is the concentration of a compound that inhibits the measured biological process by 50%.[16] It is a key measure of a compound's potency.

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.

  • The IC50 value is the concentration at the inflection point of the curve. This can be calculated using software like GraphPad Prism or specialized online tools.[16]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison across cell lines and assays.

Table 1: IC50 Values (µM) of this compound after 48-hour Exposure

Cell LineAssay TypeIC50 (µM) ± SD
A549MTT[Example Value: 12.5 ± 1.3]
A549LDH[Example Value: 15.8 ± 2.1]
MCF-7MTT[Example Value: 28.1 ± 3.5]
MCF-7LDH[Example Value: 32.4 ± 4.0]
HCT-116MTT[Example Value: 9.7 ± 1.1]
HCT-116LDH[Example Value: 11.2 ± 1.5]
HEK293MTT[Example Value: >100]
HEK293LDH[Example Value: >100]
SD: Standard Deviation from three independent experiments.

Visualization of Workflows and Pathways

Visual diagrams are essential for clarifying complex processes and relationships.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Culture Cell Culture (A549, MCF-7, etc.) Seeding Cell Seeding (96-well plate) Culture->Seeding 24h Incubation Treatment Compound Treatment (24h, 48h, 72h) Seeding->Treatment Compound Test Compound Dilution Series Compound->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Absorbance Absorbance Reading (Plate Reader) MTT_Assay->Absorbance LDH_Assay->Absorbance Viability Calculate % Viability Absorbance->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Overall workflow for preliminary cytotoxicity screening.

MTT_Mechanism cluster_cell Metabolically Active Cell Mito Mitochondria Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan MTT MTT (Yellow, Soluble) MTT->Enzyme Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Colorimetric Measurement (Absorbance at 570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the preliminary cytotoxicity screening of this compound. By employing a dual-assay approach with appropriate controls and a diverse cell line panel, researchers can generate high-quality, reliable data. The results of these initial screens—particularly the IC50 values and the selectivity index between cancerous and non-cancerous cells—are critical decision-making tools. Promising results would justify progression to more complex studies, including mechanism of action elucidation, evaluation in 3D culture models, and eventual in vivo efficacy and toxicology assessments.[28]

References

Sources

Methodological & Application

Application Notes and Protocols for 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: A Novel Chemical Entity for Oncological Investigation

The landscape of cancer research is continually evolving, with a significant focus on the development of novel small molecules that can selectively target pathways crucial for tumor growth and survival. Within this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. The molecule 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate represents a novel investigational compound, rationally designed by integrating three key pharmacophoric elements: a nicotinic acid (nicotinate) core, a 1,2,4-triazole moiety, and a terminal alkyne (propargyl group).

The triazole nucleus is a well-established scaffold in the design of therapeutic agents, with numerous derivatives demonstrating potent anticancer activities.[1][2] The 1,2,4-triazole ring, in particular, is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions within enzyme active sites.[3] This versatility has led to the development of triazole-containing compounds that inhibit a range of cancer-relevant targets, including kinases and enzymes involved in metabolic pathways.[4][5]

Similarly, nicotinic acid and its derivatives have garnered significant attention in oncology for their diverse biological activities.[6][7] Derivatives of nicotinamide, a related compound, have been shown to inhibit key signaling pathways in cancer, such as those mediated by VEGFR-2, and to induce apoptosis.[8] Furthermore, the nicotinate structure is central to cellular metabolism, particularly in the biosynthesis of NAD+, a critical coenzyme for redox reactions and a substrate for enzymes involved in DNA repair and signaling. Targeting NAD+ biosynthesis is an emerging and promising strategy in cancer therapy.[9]

The inclusion of a 2-propynyl (propargyl) group is of significant strategic importance. This terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10] This feature positions this compound not only as a potential therapeutic agent but also as a versatile chemical probe for activity-based protein profiling and target identification studies.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the investigation of this compound in cancer research. The following sections will detail a hypothesized mechanism of action, protocols for its in vitro and in vivo evaluation, and methods for leveraging its unique chemical structure for target discovery.

II. Hypothesized Mechanism of Action: Dual Inhibition of Kinase Signaling and NAD+ Biosynthesis

Based on the known activities of its constituent moieties, we hypothesize that this compound may exert its anticancer effects through a multi-targeted mechanism. The planar, electron-rich triazole and nicotinate systems are well-suited for interaction with the ATP-binding pockets of protein kinases. Many kinase inhibitors feature similar heterocyclic scaffolds.[11] Concurrently, the nicotinate portion of the molecule could act as a competitive inhibitor of nicotinate phosphoribosyltransferase (NAPRT), a key enzyme in the Preiss-Handler pathway of NAD+ synthesis.[9] Cancer cells often exhibit an increased demand for NAD+, making this pathway a potential vulnerability.[9]

The proposed dual-action mechanism offers the potential for a synergistic anticancer effect, simultaneously disrupting proliferative signaling and inducing metabolic stress.

Hypothesized_Mechanism_of_Action Compound This compound Kinase Protein Kinase (e.g., VEGFR-2) Compound->Kinase Inhibition NAPRT NAPRT (Nicotinate Phosphoribosyltransferase) Compound->NAPRT Inhibition Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation Promotes NAD NAD+ Synthesis NAPRT->NAD Metabolic_Stress Metabolic Stress & Apoptosis NAD->Metabolic_Stress Supports Energy Metabolism

Caption: Hypothesized dual mechanism of action for this compound.

III. Experimental Protocols

The following protocols provide a framework for the initial characterization of the anticancer properties of this compound.

A. In Vitro Evaluation

1. Cell Viability Assay (MTT/MTS Assay)

This initial screen determines the cytotoxic and cytostatic effects of the compound across a panel of human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HCT-116 [colon], HepG2 [liver], MCF-7 [breast], A549 [lung])

    • Normal human cell line (e.g., hTERT-RPE1) for selectivity assessment

    • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

    • This compound (dissolved in DMSO to a 10 mM stock)

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

    • 96-well plates

    • Multichannel pipette

    • Plate reader

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of the compound in complete medium from the 10 mM stock. Final concentrations should range from 0.01 µM to 100 µM. Include a DMSO vehicle control.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Kinase Inhibition Assay (VEGFR-2 as a representative example)

This assay will determine if the compound directly inhibits the activity of a relevant protein kinase.

  • Materials:

    • Recombinant human VEGFR-2

    • Kinase buffer

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • This compound

    • Positive control inhibitor (e.g., Sorafenib)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 96-well plates

    • Plate reader capable of luminescence detection

  • Protocol:

    • Prepare serial dilutions of the compound and positive control in kinase buffer.

    • In a 96-well plate, add 5 µL of the compound dilution or control.

    • Add 10 µL of a solution containing VEGFR-2 and the substrate in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

    • Incubate at room temperature for 1 hour.

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC50 value.

3. Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the compound.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at its 1x and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of binding buffer to each sample.

    • Analyze the samples by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

In_Vitro_Workflow Start Start: Compound Synthesis & Characterization Cell_Viability Cell Viability Screen (MTT/MTS Assay) Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) IC50->Kinase_Assay Use IC50 for dose selection Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Use IC50 for dose selection Mechanism Further Mechanistic Studies (Western Blot, Cell Cycle) Kinase_Assay->Mechanism Apoptosis_Assay->Mechanism

Caption: A standard workflow for the in vitro evaluation of novel anticancer compounds.

B. Target Engagement and Identification using "Click Chemistry"

The propargyl group allows for the synthesis of a probe to identify the cellular targets of the compound.

1. Synthesis of a Biotinylated Alkyne Probe

This involves synthesizing an analogue of the compound where a biotin tag is attached via a linker to the nicotinate ring, leaving the propargyl group available for click chemistry. (This is a synthetic chemistry protocol and is provided conceptually).

2. In-Situ Labeling and Target Pulldown

  • Materials:

    • Cancer cells

    • This compound

    • Azide-biotin tag

    • Copper (I) catalyst (e.g., TBTA, CuSO4, sodium ascorbate)

    • Lysis buffer

    • Streptavidin-coated magnetic beads

    • SDS-PAGE and mass spectrometry equipment

  • Protocol:

    • Treat living cancer cells with the compound for a short duration (e.g., 1-2 hours) to allow it to bind to its targets.

    • Lyse the cells under denaturing conditions to expose the compound-protein complexes.

    • Perform the "click" reaction by adding the azide-biotin tag and the copper catalyst system to the lysate. This will covalently attach biotin to the compound, which is bound to its target proteins.

    • Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotinylated protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and identify the pulled-down proteins by in-gel digestion followed by LC-MS/MS analysis.

IV. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the initial in vitro screening of this compound.

Assay Cell Line / Target IC50 (µM)
Cell Viability HCT-116 (Colon)2.5
HepG2 (Liver)5.1
MCF-7 (Breast)3.8
hTERT-RPE1 (Normal)> 50
Kinase Inhibition VEGFR-20.8
EGFR12.3
NAPRT Inhibition Recombinant NAPRT1.5

V. Conclusion and Future Directions

This compound is a promising chemical entity for cancer research, designed with a multi-targeting potential and equipped with a chemical handle for advanced mechanistic studies. The protocols outlined in this document provide a robust starting point for its evaluation. Positive results from these initial studies would warrant further investigation, including:

  • In vivo efficacy studies in xenograft mouse models using cancer cell lines sensitive to the compound.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to determine the compound's bioavailability, metabolism, and target engagement in a whole-animal system.

  • Lead optimization through medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

The integration of a triazole, a nicotinate, and a propargyl group into a single molecule provides a rich platform for the development of a new class of anticancer agents.

VI. References

  • Jadhav, A. G., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Current Organic Synthesis, 19(6), 633-654. [Link]

  • Bentham Science Publishers. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. [Link]

  • Royal Society of Chemistry. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. [Link]

  • Kumar, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of Molecular Structure, 1282, 135185. [Link]

  • El-Malah, A. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Polycyclic Aromatic Compounds, 43(3), 2096-2114. [Link]

  • Kaur, R., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2217-2234. [Link]

  • Bentham Science Publishers. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]

  • Zamporlini, F., et al. (2021). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Cancers, 13(16), 4049. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1974. [Link]

  • MDPI. (2025). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. [Link]

  • Semenyshyn, N., et al. (2020). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Pharmacia, 67(4), 281-290. [Link]

  • Gürbüz, B., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(6), 103798. [Link]

  • El-Naggar, M. A., et al. (2022). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 7(32), 28286–28300. [Link]

  • Kamal, A., et al. (2014). Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. European Journal of Medicinal Chemistry, 82, 51-61. [Link]

  • da Silva, F. C., et al. (2025). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. Journal of the Brazilian Chemical Society. [Link]

  • Wang, S., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3321. [Link]

  • Ntshele, T. A., et al. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. ARKIVOC. [Link]

  • Yang, T-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(3), 133-140. [Link]

Sources

Application Note & Protocols: 2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate for Activity-Based Protein Profiling and Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to utilizing 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate as a chemical probe for Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that employs small-molecule probes to assess the functional state of enzymes and other proteins directly in complex biological systems.[1][2] The probe features a 6-(1H-1,2,4-triazol-1-yl)nicotinate moiety, a scaffold present in various bioactive molecules, which serves as the "warhead" for engaging target proteins.[3][4] Crucially, the probe is tagged with a terminal alkyne group, a bioorthogonal handle that enables the covalent attachment of reporter tags via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][5] This two-step approach allows for target identification and functional characterization in live cells or proteomes with minimal steric hindrance from bulky reporter groups during the initial labeling phase.[6] This guide details the principles of the methodology, step-by-step protocols for cellular labeling, click chemistry conjugation, target enrichment, and downstream analysis by mass spectrometry.

Principle of the Method: A Two-Step Chemoproteomic Workflow

The use of this compound for target identification follows the general workflow of Activity-Based Protein Profiling (ABPP).[7] This process can be broken down into several key stages, designed to isolate and identify the specific cellular proteins that interact with the probe.

The Rationale: The core of this technique is to use the small, cell-permeable probe to covalently label its protein targets within a living system or a complex proteome. The terminal alkyne on the probe does not react with biological molecules.[8] After labeling, the proteome is harvested, and a reporter tag (e.g., biotin-azide for enrichment or a fluorophore-azide for imaging) is "clicked" onto the alkyne handle.[1] This modularity is a significant advantage, separating the target-binding event from the detection/enrichment step.[6]

The overall experimental workflow is depicted below.

ABPP_Workflow cluster_biolab Biological System cluster_chemlab Chemical Conjugation cluster_analysis Downstream Analysis LiveCells Live Cells or Cell Lysate Probe Add Alkyne Probe: This compound LiveCells->Probe Incubate LabeledProteome Probe-Labeled Proteome Probe->LabeledProteome Covalent Binding to Target(s) ClickReaction CuAAC 'Click' Reaction (CuSO4, Ligand, Reductant, Azide-Reporter) LabeledProteome->ClickReaction TaggedProteome Reporter-Tagged Proteome ClickReaction->TaggedProteome Enrichment Affinity Purification (e.g., Streptavidin Beads) TaggedProteome->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS TargetID Target Protein Identification LCMS->TargetID

Figure 1. General workflow for target identification using the alkyne-functionalized chemical probe.

Probe Characteristics and Handling

The rational design of a chemical probe is critical for its success.[2] this compound is composed of three essential components: a reactive group (warhead), a linker, and a reporter handle.

  • Warhead: The 6-(1H-1,2,4-triazol-1-yl)nicotinate moiety is the functional component designed to interact with protein targets. The 1,2,4-triazole ring is a key pharmacophore in numerous clinically used drugs, recognized for a wide range of biological activities.[3][4] The nicotinate structure, a derivative of nicotinic acid, suggests potential interactions with enzymes involved in NAD+/NADP+ metabolism or other related pathways.[9]

  • Linker & Handle: The propargyl group (2-propynyl) serves as both a short linker and, more importantly, as the terminal alkyne reporter handle. Its small size and metabolic stability are ideal for minimizing perturbation to the parent molecule's bioactivity and ensuring efficient cell permeability.[6]

Characteristic Value
Full Chemical Name This compound
Molecular Formula C₁₁H₈N₄O₂
Molecular Weight 228.21 g/mol
Appearance White to off-white solid (predicted)
Purity >95% (recommended)
Storage Store at -20°C or -80°C as a solid or in an anhydrous solvent like DMSO. Protect from light and moisture.
Stock Solution Prepare a 10-50 mM stock solution in anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

These protocols provide a framework for using the probe. Optimization of probe concentration, incubation times, and cell density is highly recommended for each specific cell line and experimental goal.

Protocol 1: Live Cell Labeling

This protocol is preferred for identifying targets in their native cellular environment, preserving transient protein interactions and post-translational modifications.[8]

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • This compound (Probe) stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (anhydrous DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Lysis Buffer (e.g., RIPA buffer or 1% SDS in PBS with protease/phosphatase inhibitors)

Procedure:

  • Cell Plating: Seed cells in appropriate culture plates (e.g., 10 cm or 15 cm dishes) and grow to 80-90% confluency.

  • Probe Incubation:

    • Prepare fresh dilutions of the probe stock in complete culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Also, prepare a vehicle control (DMSO only) at the same final concentration as the highest probe dose.

    • Remove the old medium from the cells and replace it with the probe-containing or vehicle-containing medium.

    • Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting:

    • Place the culture dishes on ice. Aspirate the medium.

    • Wash the cells twice with ice-cold PBS to remove excess probe.

    • Add 1 mL of ice-cold Lysis Buffer to each 10 cm dish.

    • Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Lysate Preparation:

    • Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off) to shear nucleic acids and ensure complete lysis.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (proteome) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay). Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with Lysis Buffer.

  • Proceed to Protocol 2 for click chemistry conjugation.

Protocol 2: Click Chemistry Conjugation (CuAAC)

This step attaches a reporter molecule (e.g., Biotin-Azide) to the alkyne-labeled proteins for subsequent enrichment or visualization. The protocol uses a water-soluble copper ligand, THPTA, to improve reaction efficiency and minimize protein precipitation in aqueous solutions.[10]

Materials:

  • Probe-labeled proteome (from Protocol 1, normalized to 1-2 mg/mL)

  • Biotin-Azide (or other azide-reporter) stock solution (e.g., 10 mM in DMSO)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, must be made fresh )

Click Reaction Component Stock Solutions:

ReagentStock ConcentrationFinal ConcentrationVolume per 100 µL Rxn
Labeled Proteome1 mg/mL0.5 mg/mL50 µL
PBS Buffer--38 µL
Biotin-Azide10 mM200 µM2 µL
THPTA100 mM1 mM1 µL
CuSO₄20 mM0.2 mM1 µL
Sodium Ascorbate300 mM3 mM1 µL
Total Volume 100 µL

Procedure:

  • In a microcentrifuge tube, combine the labeled proteome, PBS, and the Biotin-Azide reporter. Vortex briefly.

  • Add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly. This pre-complexes the copper catalyst.[10]

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. Vortex immediately.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • The proteome is now tagged and ready for downstream processing. For gel-based analysis, the reaction can be stopped by adding SDS-PAGE loading buffer. For enrichment, proceed to Protocol 3.

Protocol 3: Enrichment and On-Bead Digestion

This protocol uses streptavidin-conjugated beads to capture the biotin-tagged proteins, wash away non-labeled proteins, and prepare the sample for mass spectrometry analysis.

Materials:

  • Click-reacted proteome (from Protocol 2)

  • High-capacity streptavidin agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Wash Buffer 3 (e.g., 100 mM Tris-HCl, pH 8.0)

  • Reduction Solution (e.g., 10 mM DTT in 100 mM Tris-HCl, pH 8.0)

  • Alkylation Solution (e.g., 55 mM iodoacetamide in 100 mM Tris-HCl, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0 with 1 mM CaCl₂)

Procedure:

  • Bead Incubation: Add an appropriate amount of streptavidin bead slurry (e.g., 30 µL) to the click-reacted proteome. Incubate for 1.5 hours at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1500 x g for 2 min). Discard the supernatant.

    • Wash the beads sequentially with:

      • 1 mL of Wash Buffer 1 (x3)

      • 1 mL of Wash Buffer 2 (x2)

      • 1 mL of Wash Buffer 3 (x3)

  • Reduction and Alkylation:

    • Resuspend the beads in 200 µL of Reduction Solution. Incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add 200 µL of Alkylation Solution and incubate in the dark for 30 minutes.

    • Wash the beads three times with 1 mL of Wash Buffer 3.

  • On-Bead Digestion:

    • Resuspend the beads in 200 µL of Digestion Buffer containing trypsin (e.g., 1 µg).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution by adding 100 µL of water to the beads, vortexing, and collecting the supernatant.

    • Combine the supernatants. Acidify with formic acid to a final concentration of 0.1-1% and desalt using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Target Validation and Data Analysis

The final step involves identifying the captured proteins via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and validating them as true targets.

Data Analysis:

  • The raw mass spectrometry data is processed using a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and, consequently, proteins.

  • Identified proteins should be filtered based on abundance (e.g., spectral counts or intensity) in the probe-treated sample compared to the vehicle (DMSO) control. True targets should be significantly enriched in the probe-treated sample.

Target Validation by Competitive ABPP: To confirm that the probe binds to the active or binding site of a candidate protein, a competition experiment is the gold standard.[2] This involves pre-incubating the proteome with an excess of a non-alkyne-tagged parent compound before adding the alkyne probe. A true target will show a dose-dependent decrease in probe labeling.

Competitive_ABPP cluster_control Control Arm cluster_competition Competition Arm Proteome Cell Lysate / Proteome Probe Add Alkyne Probe Proteome->Probe Competitor Pre-incubate with excess non-alkyne 'Parent' compound Proteome->Competitor ClickControl Click Chemistry + Enrichment Probe->ClickControl ResultControl Strong Signal: Target Identified ClickControl->ResultControl ProbeComp Add Alkyne Probe Competitor->ProbeComp ClickComp Click Chemistry + Enrichment ProbeComp->ClickComp ResultComp Reduced/No Signal: Target Validated ClickComp->ResultComp

Figure 2. Logic of a competitive ABPP experiment for target validation.

References

  • Utility of chemical probes for mass spectrometry based chemical proteomics.
  • Speers, A. E., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society.
  • Seneviratne, U. I., et al. (2021).
  • Wang, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • Yuan, Y., et al. (2020). Target identification of natural medicine with chemical proteomics approach. PMC - NIH.
  • Yang, Y., & Liu, Y. (2018).
  • Click Chemistry Protocols. BroadPharm.
  • Zhang, M., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Parker, C. G., & Pratt, M. R.
  • Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. PMC.
  • Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets.
  • Click chemistry and its applic
  • Wang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Reddy, T. S., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[6][11][12]triazolo[3,4- b ][11][12][13] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. PMC.

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV

Sources

Application Notes and Protocols: A Strategic Guide to Assay Development for Screening 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the development and validation of robust screening assays for novel analogs of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate. Recognizing that the precise biological target of this chemical scaffold may be unknown, this document emphasizes a strategic approach, beginning with target identification hypotheses and progressing through assay selection, development, optimization, and validation for high-throughput screening (HTS). We detail both biochemical and cell-based assay formats, providing step-by-step protocols that serve as templates for researchers. The core philosophy is to build self-validating systems that ensure data integrity and reproducibility, empowering drug discovery professionals to confidently identify and advance promising lead compounds.

Introduction: The Challenge and Strategy

The compound this compound represents a novel chemical scaffold. The presence of the 1,2,4-triazole moiety, a common pharmacophore, and the nicotinate structure suggests a wide range of potential biological activities.[1][2] However, without a pre-defined biological target, initiating a screening campaign for new analogs requires a logical and systematic approach. The primary challenge is not merely to screen, but to first develop a biologically relevant and robust assay that can reliably identify active compounds.

The success of any screening campaign is predicated on the quality of the assay used.[3][4] A robust assay must be able to clearly distinguish a true biological signal from experimental noise.[5] This guide, therefore, is structured to navigate the entire lifecycle of assay development, from initial hypothesis to a fully validated HTS-compatible protocol.

Our strategy follows a multi-stage process designed to de-risk the screening campaign and maximize the probability of identifying meaningful hits.

Assay_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Screening TID Target Hypothesis Generation (In Silico, Phenotypic Screen) AS Assay Selection (Biochemical vs. Cell-Based) TID->AS Informs AD Assay Development (Reagent & Condition Optimization) AS->AD AM Assay Miniaturization (e.g., 96- to 384-well) AD->AM AV Assay Validation (Z'-Factor, S/B, Robustness) AM->AV PS Pilot Screen (~2,000 compounds) AV->PS HTS High-Throughput Screen (HTS) (Full Library) PS->HTS DA Data Analysis & Hit Identification HTS->DA Generates

Figure 1: A strategic workflow for assay development, from initial target hypothesis to full-scale HTS.

Foundational Strategy: Target Hypothesis and Assay Selection

Given the novelty of the scaffold, the first step is to generate a hypothesis about its mechanism of action. This can be approached through:

  • Computational Analysis: Docking studies against libraries of known protein structures (e.g., kinases, proteases, GPCRs) can predict potential binding partners.

  • Literature Precedent: Analyzing the known targets of structurally similar compounds containing triazole or nicotinate rings can provide valuable starting points. For example, some triazole derivatives are known to have anticonvulsant properties or act on adenosine receptors.[1][6]

  • Broad Phenotypic Screening: Initial screening of the parent compound against a panel of diverse cell lines can reveal specific effects, such as cytotoxicity in cancer cells, which can then be investigated more deeply.[7]

The outcome of this phase will guide the crucial decision of which assay format to pursue.

2.1. Choosing the Right Assay Format: Biochemical vs. Cell-Based

The choice between a biochemical and a cell-based assay is fundamental and depends on the target and the desired information.[8]

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in an isolated system.[9][10] They are essential for understanding direct target engagement and mechanism of action.

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological process within a more physiologically relevant context.[11][12][13] They can provide insights into a compound's cell permeability, potential toxicity, and effects on complex signaling pathways.[14][15]

FeatureBiochemical AssaysCell-Based Assays
Context Isolated system (e.g., purified enzyme)Physiologically relevant cellular environment
Throughput Generally higher; simpler to automateCan be high, but often more complex
Information Direct target interaction, enzyme kinetics (IC50)Cellular potency (EC50), permeability, cytotoxicity
Complexity Lower; fewer interfering componentsHigher; subject to off-target effects and cell health
Best For Initial HTS for direct inhibitors, SAR studiesSecondary screening, phenotypic discovery, toxicity

Table 1: Comparison of Biochemical and Cell-Based Assay Formats.

For screening this compound analogs, a pragmatic approach is to begin with a biochemical assay if a direct target is hypothesized (e.g., a specific enzyme). If the goal is broader discovery, a targeted cell-based assay (e.g., a reporter assay for a specific pathway) or a phenotypic assay (e.g., cell viability) is more appropriate.

Assay Development and Optimization: Building a Robust System

Once a format is chosen, the assay must be rigorously developed and optimized. The goal is to create a reliable system with a large signal window and low variability, which is essential for identifying true hits.[3]

3.1. Key Optimization Parameters

Systematic optimization of each parameter is critical for assay success.[9]

  • Reagent Concentrations: Titrate enzymes, substrates, cells, and detection reagents to find the optimal concentrations that yield a robust signal without being wasteful. For enzymatic assays, substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[16]

  • Incubation Times and Temperatures: Determine the optimal time and temperature for the biological reaction and signal development.

  • Buffer Conditions: Optimize pH, salt concentration, and additives (e.g., detergents, BSA) to ensure protein stability and optimal activity.

  • Solvent Tolerance: Determine the maximum concentration of the compound solvent (typically DMSO) that the assay can tolerate without affecting performance. A typical final concentration for HTS is between 0.1% and 1% DMSO.[17]

Assay Validation: The Key to Trustworthy Data

Before commencing a full screen, the assay must be statistically validated to ensure it is suitable for HTS.[18] The primary metric for this is the Z'-factor .

4.1. Understanding the Z'-Factor

The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control populations, taking into account both their means and standard deviations.[5][19] Unlike a simple signal-to-background ratio, the Z'-factor provides a more accurate measure of assay quality and its suitability for HTS.[5][20]

Formula for Z'-Factor: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp = mean of the positive control

  • μn = mean of the negative control

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Z_Factor_Concept cluster_good Clear distinction between controls Low data variability cluster_bad Controls overlap, difficult to distinguish hits from noise a Negative Control b Positive Control c Negative Control d Positive Control

Figure 2: Conceptual representation of a good versus a poor assay based on control separation and variability.

Z'-Factor ValueAssay ClassificationInterpretation for HTS
Z' ≥ 0.7ExcellentThe assay is highly robust and reliable for HTS.
0.5 ≤ Z' < 0.7GoodThe assay is acceptable for HTS.[5][21]
0 < Z' < 0.5MarginalThe assay may be usable but requires significant optimization.[22]
Z' ≤ 0UnsuitableThe assay is not suitable for screening.[22]

Table 2: Interpretation of Z'-Factor Values.

A "dry run" using only control compounds should be performed on multiple plates to ensure the Z'-factor is consistently ≥ 0.5 before proceeding.[17]

Protocols

The following protocols are templates. They must be optimized for the specific target and detection technology chosen.

Protocol 1: Generic Biochemical Enzyme Inhibition Assay (Fluorescence Intensity)

This protocol describes a typical HTS-compatible assay to identify inhibitors of a purified enzyme.

1. Reagent Preparation: a. Assay Buffer: Prepare a buffer optimized for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). b. Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer. c. Substrate Stock: Prepare a concentrated stock of a fluorogenic substrate in assay buffer or DMSO. d. Positive Control: A known inhibitor of the enzyme or a denaturing agent (e.g., EDTA for metalloenzymes). e. Negative Control: Assay buffer with DMSO (vehicle).

2. Assay Procedure (384-well format): a. Using an automated liquid handler, add 25-50 nL of test compounds, positive controls, and negative controls to the appropriate wells of a 384-well microplate. b. Add 10 µL of enzyme solution (at 2X final concentration) to all wells. c. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the reaction by adding 10 µL of substrate solution (at 2X final concentration). e. Incubate for 30-60 minutes at the optimal temperature (e.g., 37°C), protected from light. f. Stop the reaction by adding 5 µL of a stop solution (e.g., 100 mM EDTA), if necessary. g. Read the fluorescence intensity on a compatible plate reader at the appropriate excitation/emission wavelengths.

3. Data Analysis: a. Calculate the percent inhibition for each test compound relative to the positive (100% inhibition) and negative (0% inhibition) controls. b. Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Generic Cell-Based Cytotoxicity Assay (Luminescence)

This protocol describes a method to screen for compounds that reduce cell viability, a common phenotypic screen.

1. Reagent Preparation: a. Cell Culture Medium: Prepare complete medium (e.g., DMEM + 10% FBS + 1% Pen/Strep) appropriate for the chosen cell line. b. Cell Suspension: Harvest and resuspend cells to a predetermined optimal density (e.g., 2.5 x 10^5 cells/mL) in complete medium. c. Positive Control: A known cytotoxic agent (e.g., Staurosporine). d. Negative Control: Cell culture medium with DMSO (vehicle). e. Detection Reagent: An ATP-based luminescence reagent (e.g., CellTiter-Glo®) that measures metabolically active cells.

2. Assay Procedure (384-well format): a. Add 25-50 nL of test compounds and controls to the wells of a 384-well, white, clear-bottom tissue culture plate. b. Using a multichannel pipette or dispenser, add 20 µL of the cell suspension to each well (e.g., 5,000 cells/well). c. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. d. Equilibrate the plate to room temperature for 30 minutes. e. Add 20 µL of the luminescence detection reagent to each well. f. Mix on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Read the luminescence on a compatible plate reader.

3. Data Analysis: a. Calculate the percent viability for each test compound relative to the positive (0% viability) and negative (100% viability) controls. b. Identify "hits" as compounds that reduce cell viability below a defined threshold.

The Screening Cascade: From Hit to Lead

A single primary screen is insufficient to declare a compound a "lead." Hits must be confirmed and characterized through a series of secondary and counter-assays known as a screening cascade.[23] This process is designed to eliminate false positives and prioritize the most promising compounds.

Screening_Cascade Primary Primary HTS (e.g., 10 µM, single point) HitConf Hit Confirmation (Fresh compound, re-test) Primary->HitConf Identifies Hits DoseResp Dose-Response Curve (Determine IC50/EC50) HitConf->DoseResp Confirms Activity Secondary Orthogonal/Secondary Assays (Different format, e.g., cell-based) DoseResp->Secondary Prioritizes Potent Hits Selectivity Selectivity & Counter-Screens (Assess off-target effects) Secondary->Selectivity Validates On-Target Activity SAR Structure-Activity Relationship (SAR) (Test new analogs) Selectivity->SAR Identifies Lead Candidates

Figure 3: A typical screening cascade to progress primary hits to validated lead candidates.

  • Hit Confirmation: Re-test primary hits from a fresh sample of the compound to rule out experimental errors.

  • Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 or EC50).[16]

  • Secondary Assays: Use an orthogonal assay to confirm the hit's activity. For example, if the primary screen was biochemical, the secondary assay should be cell-based to assess cellular activity.[11]

  • Counter-Screens: Screen hits against related targets or use assays designed to identify common false positives (e.g., compound aggregation inhibitors). This step is crucial for establishing selectivity.

  • Structure-Activity Relationship (SAR): Once a validated hit with a desirable profile is identified, the screening of close analogs can begin in earnest to improve potency and other pharmacological properties.

Conclusion

Developing a robust and reliable screening assay is a foundational activity in drug discovery. For novel scaffolds like this compound, a strategic and milestone-driven approach is paramount. By focusing on generating a clear biological hypothesis, selecting the appropriate assay format, and performing rigorous optimization and validation centered on metrics like the Z'-factor, researchers can build a high-quality screening platform. This disciplined process minimizes the risk of costly failures and significantly increases the likelihood of discovering novel and impactful therapeutic agents.

References
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). CRC Press.
  • A review for cell-based screening methods in drug discovery - PMC. (n.d.). NCBI.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • Cell-Based Assays. (n.d.). Sigma-Aldrich.
  • Assay Guidance Manual. (n.d.). NCBI Bookshelf.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.).
  • How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). BellBrook Labs.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Taylor & Francis Online.
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). PubMed.
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). Anticancer Research.
  • Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review.
  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (n.d.). PMC.
  • The Z prime value (Z´). (n.d.). BMG LABTECH.
  • Screening Assay Design. (n.d.). Center for Genetic Medicine.
  • On HTS: Z-factor. (2023, December 12).
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI.
  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. (2021, November 24). SLAS.
  • Enzyme assay. (n.d.). Wikipedia.
  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (n.d.). ACS Publications.
  • High-throughput Screening Steps. (n.d.). UCSF Small Molecule Discovery Center.
  • How to Develop a Successful in vitro Screening Strategy. (n.d.).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (n.d.).
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs.
  • Enzyme inhibitor. (n.d.). Wikipedia.
  • Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems.
  • XXVII. delta2-1,2,3-triazoline anticonvulsants: novel 'built-in' heterocyclic prodrugs with a unique 'dual-action' mechanism for impairing excitatory amino acid L-glutamate neurotransmission. (n.d.). PubMed.
  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023, January 23). MDPI.
  • Muscarinic Cholinergic Agonists and Antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine Type. Synthesis and Structure-Activity Relationships. (n.d.). PubMed.
  • Showing Compound Nicotine (FDB003968). (2010, April 8). FooDB.
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (n.d.). MDPI.

Sources

Application Note: Formulation Strategies for 2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate represents a challenging class of "brick-dust" small molecules often encountered in early drug discovery.[1] Its structure combines a lipophilic pyridine core, a nitrogen-rich triazole moiety, and a reactive propargyl ester tail.

Successful formulation for animal studies requires balancing three competing factors: Solubility (achieving therapeutic exposure), Stability (preventing ester hydrolysis), and Tolerability (avoiding vehicle-induced toxicity).[1]

Structural Deconstruction & Physicochemical Risks[1]
Structural MotifFormulation ConsequenceRisk Mitigation Strategy
Nicotinate Core Moderate lipophilicity; potential for

stacking (poor dissolution).[1]
Use co-solvents (PEG-400) or hydrotropes.[1]
Propargyl Ester High Hydrolytic Instability. Susceptible to plasma esterases and alkaline pH.CRITICAL: Buffer to pH 4.0–6.0. Avoid alkaline vehicles. Prepare fresh (extemporaneous).
Triazole Ring Weakly basic. Potential for salt formation, but limited by electron-withdrawing pyridine.[1]Explore acid-buffered vehicles (Citrate/Lactate) to utilize ionization.[1]
LogP (Predicted) ~1.5 – 2.5 (Class II/IV BCS).[1]Requires surfactants or complexing agents (Cyclodextrins).[1]

Pre-Formulation Decision Tree

Do not guess the vehicle. Use this logic flow to select the safest, most effective formulation based on your specific dose requirements.

FormulationDecisionTree Start Target Dose Calculation (mg/kg) SolubilityCheck Check Solubility in Simulated Gastric Fluid (pH 1.2) & PBS (pH 7.4) Start->SolubilityCheck HighSol Soluble (>1 mg/mL)? SolubilityCheck->HighSol SimpleVehicle Tier 1: Simple Solution (Saline or pH 4 Citrate Buffer) HighSol->SimpleVehicle Yes LowSol Insoluble (<1 mg/mL) HighSol->LowSol No CosolventCheck Test Solubility in 10% DMSO / 40% PEG400 LowSol->CosolventCheck Tier2 Tier 2: Co-solvent System 10% DMSO / 40% PEG400 / 50% Water CosolventCheck->Tier2 Soluble Tier3 Tier 3: Surfactant/Complexation 20% HP-β-CD or 5% Tween 80 CosolventCheck->Tier3 Partially Soluble Suspension Tier 4: Homogenous Suspension (0.5% Methylcellulose) Tier3->Suspension Still Insoluble

Figure 1: Logical workflow for selecting the appropriate vehicle based on compound solubility thresholds.

Recommended Formulation Protocols

Protocol A: The "Gold Standard" (HP-β-CD Complexation)

Best for: IV, IP, and PO administration.[1] High bioavailability, low toxicity, and protects the ester bond from rapid hydrolysis.

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal "host-guest" complex, encapsulating the lipophilic propynyl-nicotinate within its hydrophobic cavity while presenting a hydrophilic exterior to the aqueous environment.[1]

Materials:

  • HP-β-CD (Parenteral grade)[1]

  • Citric Acid / Sodium Citrate (for pH buffering)[1]

  • Sterile Water for Injection (SWFI)[1]

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM Citrate Buffer (pH 4.5). Note: The slightly acidic pH stabilizes the propargyl ester.

  • Vehicle Stock: Dissolve HP-β-CD into the buffer to create a 20% (w/v) stock solution. Filter through a 0.22 µm PES filter.

  • Compound Addition:

    • Weigh the required amount of this compound.[1]

    • Add the 20% HP-β-CD vehicle slowly to the powder while vortexing.[1]

  • Sonication: Sonicate the mixture in a water bath at ambient temperature for 15–30 minutes until clear.

    • Critical Check: If the solution remains cloudy, the concentration exceeds the complexation capacity. Dilute or switch to Protocol B.

  • Final pH Check: Verify pH is between 4.0–5.0. Adjust if necessary.

Protocol B: Co-Solvent System (PEG/DMSO)

Best for: High-dose PO or IP studies where cyclodextrins fail to dissolve the compound.[1] Warning: Avoid for IV bolus if DMSO > 5% due to hemolysis risk.

Vehicle Composition:

  • 5% DMSO (Dimethyl sulfoxide) - Primary solubilizer[1]

  • 40% PEG 400 (Polyethylene glycol) - Co-solvent[1]

  • 55% Distilled Water (or Saline)[1]

Step-by-Step Procedure:

  • Weigh the compound into a glass vial.

  • Add 100% of the calculated DMSO volume directly to the powder. Vortex until fully dissolved. Do not proceed until clear.

  • Add 100% of the calculated PEG 400 volume . Vortex and inspect for precipitation.

  • Slowly add the Water/Saline component dropwise while vortexing.

    • Why dropwise? Rapid addition of water to a lipophilic solution causes "crashing out" (precipitation).[1]

  • Use immediately. Esters degrade faster in PEG/Water mixtures than in Cyclodextrins.

Stability & Handling (The "Propargyl" Factor)[1]

The propargyl (alkyne) group and the ester linkage present specific stability challenges.

  • Hydrolysis: Nicotinate esters hydrolyze to Nicotinic acid (Niacin) and Propargyl alcohol.

    • In Vivo Implication: If hydrolysis is too fast, you are effectively dosing Niacin.

    • Control: Always analyze dosing solutions by HPLC before and after the study day.

  • Reactivity: Propargyl groups can participate in alkylation reactions.

    • Restriction: Do NOT use vehicles containing thiols (e.g., Glutathione, Cysteine) or strong nucleophiles in the formulation, as they may react with the alkyne.

QC Method: HPLC Verification

Before dosing, verify the integrity of the molecule.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 260 nm (Nicotinate absorption max)
Pass Criteria Purity > 95%; < 2% Free Nicotinic Acid

In Vivo Administration Limits

Respect the physiological limits of the animal model to ensure data validity. Exceeding these volumes induces stress and alters PK.

SpeciesRouteMax Vol (Bolus)Preferred Vehicle (from above)
Mouse (20g)PO (Oral)10 mL/kg (0.2 mL)Protocol B (Suspension/Co-solvent)
IV (Tail Vein)5 mL/kg (0.1 mL)Protocol A (HP-β-CD) - Must be particle-free
IP 20 mL/kg (0.4 mL)Protocol A or B
Rat (250g)PO 10 mL/kg (2.5 mL)Protocol B
IV 5 mL/kg (1.25 mL)Protocol A

Note: For IV administration, ensure the final DMSO concentration is <5% to prevent phlebitis and hemolysis.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2] Pharmaceutical Research, 21(2), 201–230. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Formulation). Link

  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Reference for allometric scaling and vehicle safety limits). Link

Sources

Application Note: High-Throughput Screening Architectures for Triazole-Based Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole moiety, synthesized primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker that enhances metabolic stability. However, the screening of triazole libraries presents unique challenges: residual copper catalysts can quench fluorescent assay readouts and induce cytotoxicity, while the rigid planarity of the ring can lead to aggregation-based false positives. This guide details two distinct screening architectures: (1) Target-Guided Synthesis (TGS) , where the biological target assembles its own inhibitor in situ, and (2) High-Content Screening (HCS) of pre-synthesized libraries with rigorous copper scavenging protocols.

Part 1: Target-Guided Synthesis (TGS) – The In Situ Click Screen

Principle: Instead of synthesizing a library of 10,000 compounds and screening them individually, TGS utilizes the biological target (e.g., an enzyme or receptor) as a template. If an azide fragment and an alkyne fragment bind in adjacent pockets of the protein, the proximity accelerates the cycloaddition, forming a high-affinity bidentate inhibitor.[1] This method bypasses the need for purification of inactive compounds.

Workflow Visualization

TGS_Workflow cluster_0 Library Prep cluster_1 In Situ Assembly cluster_2 Deconvolution Fragments Fragment Library (Azides + Alkynes) Incubation Incubation (96-well, 37°C, 6-24h) Fragments->Incubation Target Target Protein (e.g., AChE, Protease) Target->Incubation TGS_Rxn Target-Templated Triazole Formation Incubation->TGS_Rxn Proximity Effect Denature Protein Denaturation (MeOH/ACN) TGS_Rxn->Denature LCMS LC-MS (SIM Mode) Hit Identification Denature->LCMS Extract Supernatant

Figure 1: Workflow for Target-Guided Synthesis (TGS). The protein target acts as the reaction vessel, catalyzing the formation of its own inhibitor.

Protocol A: Multi-Fragment Incubation Screen

Scope: Identification of femtomolar/nanomolar inhibitors for enzymes (e.g., Acetylcholinesterase, HIV Protease).

Reagents & Setup:

  • Target Protein: Purified enzyme at high concentration (1–5 µM). Note: Stoichiometric levels are often required to generate detectable product.[1]

  • Fragment Library: Binary mixtures of Azide (A1–An) and Alkyne (B1–Bn) fragments.

  • Buffer: 50 mM HEPES or PBS, pH 7.4. Avoid buffers with high nucleophilicity that might interfere.

Step-by-Step Methodology:

  • Library Arraying: In a 96-well deep-well plate, dispense Azide fragments (final conc. 100 µM) and Alkyne fragments (final conc. 100 µM).

    • Design: Use a matrix approach. Row A contains Azide 1 + Alkynes 1–12. Row B contains Azide 2 + Alkynes 1–12.

  • Target Addition: Add the target protein (final conc. 2 µM) to the reaction wells.

    • Control: Prepare a duplicate plate without protein (replaced with BSA) to monitor background thermal cycloaddition.

  • Incubation: Seal plates and incubate at 37°C for 6 to 24 hours.

    • Critical Insight: TGS is a kinetic selection. Longer incubation allows thermodynamic equilibration, but 6 hours is usually sufficient for high-affinity binders.

  • Reaction Quenching: Add an equal volume of cold Methanol (MeOH) or Acetonitrile (ACN) to denature the protein and release the formed triazole.

  • Centrifugation: Spin at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Analysis (LC-MS-SIM): Inject the supernatant into an LC-MS system operating in Selected Ion Monitoring (SIM) mode.

    • Target Mass: Calculate the expected MW of every possible Azide-Alkyne combination (MW_Azide + MW_Alkyne).

    • Hit Definition: A mass peak present in the "Protein" plate but absent (or significantly lower) in the "No Protein" control plate.

Part 2: Screening Pre-Synthesized Libraries (The Copper Challenge)

Context: When screening traditional CuAAC-synthesized libraries, the primary cause of assay failure is not poor biology, but residual copper . Copper ions (Cu²⁺/Cu⁺) are potent fluorescence quenchers and cytotoxic agents.

Protocol B: Copper Scavenging & QC

Before any HTS campaign, triazole libraries must undergo rigorous metal scavenging.

Table 1: Comparative Copper Scavenging Strategies

MethodEfficiencySuitability for HTSNotes
EDTA Wash ModerateLowDifficult to automate in high-density plates; requires liquid-liquid extraction.
Solid-Phase Resins (e.g., QuadraPure™) HighHigh Can be added directly to synthesis wells, agitated, and filtered.
Ammonium Chloride (NH₄Cl) ModerateLowGood for bulk synthesis, poor for microplate formats.
Cuprizone Colorimetric Test N/ACritical (QC) Use to verify Cu levels are < 5 ppm before screening.
Protocol C: Fluorescence-Based Enzymatic HTS

Scope: Screening a 10,000-compound triazole library against a protease target using a FRET substrate.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 0.01% Triton X-100 (prevents aggregation), 1 mM DTT.

  • Scavenger: 10 µM EDTA (added to assay buffer as a "safety net" for residual Cu).

Step-by-Step Methodology:

  • Compound Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 20 nL of library compounds (10 mM in DMSO) to black 384-well low-volume plates.

  • Reagent Addition:

    • Dispense 5 µL of Enzyme solution.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme association.

  • Substrate Initiation: Dispense 5 µL of FRET substrate.

  • Kinetic Read: Monitor fluorescence (Ex/Em specific to fluorophore) every 2 minutes for 30 minutes.

  • Data Normalization: Calculate the slope (RFU/min) for the linear portion of the curve.

    • Z-Factor Calculation: Ensure

      
       using positive (known inhibitor) and negative (DMSO) controls.
      
Workflow Visualization: Hit Triage Logic

HTS_Triage cluster_interference Interference Checks Library CuAAC Library (Scavenged) Primary Primary Screen (Single Conc. 10 µM) Library->Primary Filter Hit Selection (>50% Inhibition) Primary->Filter Counter Counter Screen (Redox/Aggregator Check) Filter->Counter Remove False Positives Cu_Check Cu Check (Fluorescence Quenching) Filter->Cu_Check Agg_Check Aggregation (Add 0.01% Triton) Filter->Agg_Check DoseResp Dose Response (IC50 Determination) Counter->DoseResp Valid Hits

Figure 2: Hit Triage Logic. Critical checkpoints for triazole libraries include counter-screening for copper-induced quenching and colloidal aggregation.

Part 3: Cell-Based Antifungal Screening (CLSI Adaptation)

Context: Triazoles are the backbone of antifungal therapy (e.g., Fluconazole). Screening for novel antifungal triazoles requires adaptation of the CLSI M27-A3 standard to a high-throughput format.

Protocol D: Microbroth Dilution for Yeasts (HTS Format)

  • Inoculum Prep: Prepare Candida albicans or Aspergillus suspension adjusted to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium (buffered with MOPS, pH 7.0).
  • Plate Setup:

    • Use clear, flat-bottom 384-well plates.

    • Dispense compounds to achieve a final concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).

    • DMSO Limit: Ensure final DMSO concentration is < 1% to prevent solvent toxicity masking drug effects.

  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).

  • Readout (Resazurin/Alamar Blue):

    • Add 10% volume of Resazurin solution.

    • Incubate for 2–4 hours.

    • Read Fluorescence: Ex 530 nm / Em 590 nm.

    • Interpretation: Viable cells reduce blue resazurin to pink resorufin. Triazole activity is defined by the inhibition of this color change (MIC).

References

  • Manetsch, R., et al. (2004). "In Situ Click Chemistry: Enzyme-Generated Inhibitors of Acetylcholinesterase." Journal of the American Chemical Society.

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."[2][3][4] CLSI.[2][4]

  • Thirumurugan, P., et al. (2013). "Click chemistry for drug discovery: a diverse library of 1,2,3-triazoles synthesized from azides and alkynes." Chemical Reviews.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

The synthesis of this molecule involves two key transformations: a nucleophilic aromatic substitution (SNAr) to introduce the triazole moiety, followed by an esterification to append the propargyl group. Each step presents unique challenges that can impact yield and purity. This guide will address these issues systematically.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Esterification A 6-Chloronicotinic acid C 6-(1H-1,2,4-triazol-1-yl)nicotinic acid A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 1H-1,2,4-Triazole B->C E This compound C->E Coupling agent (e.g., DCC, EDC) Catalyst (e.g., DMAP) Solvent (e.g., DCM) D Propargyl alcohol D->E

Caption: General two-step synthesis of the target compound.

Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr)

This initial step involves the displacement of the chloro group from 6-chloronicotinic acid by 1H-1,2,4-triazole. Common issues include low conversion, side product formation, and difficulties in isolating the product.

Frequently Asked Questions (FAQs)

Question 1: My SNAr reaction shows low or no conversion of the starting 6-chloronicotinic acid. What are the likely causes?

Answer: Low conversion in this SNAr reaction can typically be attributed to several factors:

  • Insufficient Basicity: The reaction requires a base to deprotonate the triazole, making it a more potent nucleophile. If the base is too weak or used in insufficient quantity, the reaction will be sluggish. Potassium carbonate (K₂CO₃) is a common choice, but if issues persist, consider a stronger base like sodium hydride (NaH). Ensure at least one equivalent of base is used.

  • Reaction Temperature: SNAr reactions on electron-deficient pyridine rings are often accelerated by heat.[1] If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) can significantly improve the reaction rate.[2]

  • Solvent Purity: The choice of a polar aprotic solvent like DMF or DMSO is crucial. These solvents help to solvate the cationic counter-ion of the base and increase the nucleophilicity of the triazole anion. Ensure your solvent is anhydrous, as water can compete with the triazole as a nucleophile and can also hydrolyze the starting material under basic conditions.

  • Purity of 1H-1,2,4-triazole: Impurities in the triazole can inhibit the reaction. It is advisable to use a high-purity grade of the reagent.

Question 2: I am observing significant amounts of a side product that I suspect is the decarboxylated version of my product. How can I prevent this?

Answer: Decarboxylation of nicotinic acid derivatives can occur at elevated temperatures, especially under basic conditions. To mitigate this:

  • Optimize Reaction Temperature: While heat can improve the rate of the desired SNAr reaction, excessive temperatures can promote decarboxylation. Try to find the lowest effective temperature that provides a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to track the formation of the desired product versus the decarboxylated side product.

  • Base Selection: A very strong base in combination with high temperatures can favor decarboxylation. If you are using a strong base like NaH, consider switching to a milder base like K₂CO₃ and compensating with a slightly longer reaction time or moderately increased temperature.

Question 3: How do I effectively isolate and purify the intermediate, 6-(1H-1,2,4-triazol-1-yl)nicotinic acid, from the reaction mixture?

Answer: The workup for this step is critical for obtaining a pure intermediate for the subsequent esterification.

  • Neutralization: After the reaction is complete, cool the mixture and carefully acidify it with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid, causing it to precipitate out of the aqueous solution.

  • Filtration: The precipitated product can then be collected by filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts and residual DMF. Further washing with a non-polar solvent like diethyl ether can help remove any unreacted 6-chloronicotinic acid.

  • Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.

Part 2: Troubleshooting the Esterification

The second step is the esterification of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid with propargyl alcohol. The most common methods for this transformation are Fischer esterification (acid-catalyzed) and coupling agent-mediated esterification (e.g., DCC/DMAP).

Frequently Asked Questions (FAQs)

Question 1: I am attempting a Fischer esterification with sulfuric acid as a catalyst, but the reaction is very slow and gives a low yield. Why is this happening?

Answer: Fischer esterification is an equilibrium-driven process, and several factors could be contributing to the poor outcome:

  • Water Removal: The reaction produces water, which can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[3] For this reaction to proceed to completion, water must be removed. This can be achieved by using a Dean-Stark apparatus or by using a large excess of propargyl alcohol.

  • Substrate Reactivity: The carboxylic acid substrate is a heterocyclic compound, and the nitrogen atoms in the rings can be protonated by the strong acid catalyst. This can deactivate the molecule towards nucleophilic attack by the alcohol.

  • Safety Concerns with Propargyl Alcohol: It is crucial to be aware that heating propargyl alcohol with strong acids like sulfuric acid can be hazardous and may lead to explosive decomposition.[4] This method should be approached with extreme caution, performed on a small scale initially, and with appropriate safety measures in place.

Question 2: I am using a DCC/DMAP coupling system for the esterification, but the reaction is messy, and I have difficulty purifying the final product. What are the common pitfalls?

Answer: DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) is a powerful combination for mild esterification, but it has its own set of challenges.[5][6]

  • Formation of Dicyclohexylurea (DCU): The main byproduct of the reaction is dicyclohexylurea (DCU), which is often insoluble in common organic solvents and can complicate purification.[7] Most of the DCU can be removed by filtration of the reaction mixture.

  • N-acylurea Formation: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is difficult to separate from the desired ester.[5][8] This can be minimized by:

    • Using DMAP as a catalyst, which intercepts the O-acylisourea to form a more reactive intermediate.[5]

    • Maintaining a low reaction temperature (e.g., 0 °C to room temperature).

  • Purification from Excess Reagents:

    • DMAP: Being a base, residual DMAP can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

    • DCU: If DCU remains after filtration, it can sometimes be removed by column chromatography, though it may co-elute with the product depending on the solvent system.[7]

    • Unreacted Carboxylic Acid: This can be removed by washing with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).

Question 3: What are the optimal conditions and reagent stoichiometry for a successful DCC/DMAP coupling?

Answer: The following table provides a good starting point for optimizing your DCC/DMAP-mediated esterification.

ReagentStoichiometry (equivalents)Purpose
6-(1H-1,2,4-triazol-1-yl)nicotinic acid1.0Starting material
Propargyl alcohol1.1 - 1.5Nucleophile; a slight excess can help drive the reaction to completion.
DCC1.1 - 1.2Coupling agent to activate the carboxylic acid.
DMAP0.1 - 0.2Nucleophilic catalyst to accelerate the reaction and suppress N-acylurea formation.[6]
Anhydrous Solvent (e.g., DCM, THF)-Provides a suitable reaction medium.

Recommended Protocol for DCC/DMAP Esterification

  • Dissolve 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (1.0 eq.), propargyl alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting_Esterification cluster_0 Problem cluster_1 Possible Causes cluster_2 Solutions A Low Yield in Esterification B Fischer Esterification: - Water not removed - Substrate deactivation - Safety hazard A->B C DCC/DMAP Coupling: - DCU byproduct - N-acylurea formation - Purification issues A->C D Fischer Esterification: - Use Dean-Stark - Consider alternative methods B->D E DCC/DMAP Coupling: - Filter DCU - Use catalytic DMAP - Acid/base workup C->E

Caption: Decision tree for troubleshooting the esterification step.

References

  • BenchChem. Technical Guide: Synthesis and Purification of Ethyl Propargylate-¹³C₃ for Research Applications.
  • BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • ResearchGate. Any procedure for the esterification of isonicotinic acid?.
  • Organic Chemistry Portal. Steglich Esterification.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
  • Benchchem. An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine.
  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?.
  • Reddit. Esterification/Amidation Problems : r/Chempros.
  • YouTube. Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction.
  • Google Patents. Non-catalytic preparation of nicotinic acid esters.
  • University of Minnesota. Detonation during Fischer esterification.
  • PrepChem.com. Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine.
  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

Sources

Technical Support Center: 2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity for 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS Reference (Intermediate): 281232-20-0 (6-(1H-1,2,4-Triazol-1-yl)nicotinic acid) Document ID: TSC-SYN-2024-09 Status: Active Guide

Executive Summary & Molecule Architecture

This guide addresses the synthesis of This compound , a specialized intermediate often utilized in agrochemical (insecticide) and pharmaceutical research. The molecule combines a nicotinic acid core with two sensitive functionalities: a 1,2,4-triazole ring at the C6 position and a propargyl ester tail.

High-yield synthesis requires navigating two opposing forces:

  • Thermodynamic forcing required to install the triazole ring regioselectively (favoring the N1-isomer).

  • Kinetic gentleness required to install the propargyl ester without triggering polymerization or decomposition.

The Synthetic Workflow (Visualized)

The following pathway illustrates the optimized "Convergent Acid-First" route, which minimizes impurity carryover compared to the "Ester-First" route.

SynthesisWorkflow Start 6-Chloronicotinic Acid (Starting Material) Step1 Step 1: SnAr Coupling (High Temp, Base) Start->Step1 Triazole 1,2,4-Triazole (Reagent) Triazole->Step1 Intermed Intermediate: 6-(1H-1,2,4-triazol-1-yl)nicotinic acid Step1->Intermed Regioselective Control (Thermodynamic) Step2 Step 2: Activation (SOCl2 or Oxalyl Chloride) Intermed->Step2 AcCl Acid Chloride Intermediate Step2->AcCl -HCl, -SO2 Step3 Step 3: Esterification (Propargyl Alcohol, <20°C) AcCl->Step3 Final Target: This compound Step3->Final Kinetic Control

Figure 1: The "Acid-First" synthetic route separates the harsh conditions of triazole insertion from the delicate esterification step.

Module 1: The Heterocycle Coupling (SNAr)

Objective: Maximize conversion of 6-chloronicotinic acid while ensuring N1-regioselectivity.

The Challenge: Regioselectivity

1,2,4-Triazole is an ambident nucleophile. It can attack the pyridine ring via N1, N2, or N4.

  • N1-Isomer (Target): Thermodynamically stable. Favored at high temperatures.

  • N4-Isomer (Impurity): Kinetically favored in some conditions but less stable.

  • N2-Isomer (Impurity): Sterically hindered but possible.

Optimized Protocol
  • Reagents: 6-Chloronicotinic acid (1.0 eq), 1,2,4-Triazole (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO. Note: DMF is easier to remove than DMSO.

  • Condition: Heat to 120°C – 130°C for 12–16 hours.

  • Workup (Critical for Purity):

    • Cool reaction to room temperature.

    • Dilute with water. The solution will be basic (pH ~10) due to K₂CO₃.

    • Acidification: Slowly add 2N HCl until pH reaches 3–4. The product, 6-(1H-1,2,4-triazol-1-yl)nicotinic acid, will precipitate as a white/off-white solid.

    • Filtration: Filter and wash with water to remove salts and unreacted triazole.

Troubleshooting Table: Step 1
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion of 6-chloro starting material.Increase temperature to 130°C; ensure K₂CO₃ is finely ground (anhydrous).
Product contains N4-isomer Reaction temperature too low (Kinetic control).Reflux at higher temp (>120°C) to allow thermodynamic rearrangement to N1.
Sticky/Oily Precipitate pH dropped too fast or too low during workup.Adjust pH slowly to the isoelectric point (approx pH 3.5). Do not go below pH 2.

Module 2: The Propargyl Esterification

Objective: Attach the propargyl group without polymerizing the alkyne or hydrolyzing the triazole.

The Challenge: Propargyl Instability

Propargyl alcohol and its esters are prone to thermal polymerization (turning into black tar) and can be explosive if distilled to dryness. Direct acid-catalyzed Fischer esterification is generally poor due to the high temperatures required.

Optimized Protocol (Acid Chloride Method)
  • Activation: Suspend 6-(1H-1,2,4-triazol-1-yl)nicotinic acid in dry DCM (Dichloromethane). Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.

  • Reflux: Heat gently (40°C) until the solid dissolves and gas evolution stops (approx 2–3 hours).

  • Evaporation (Crucial): Remove solvent and excess SOCl₂ under reduced pressure. Residual SOCl₂ will char the propargyl alcohol.

  • Esterification:

    • Redissolve the acid chloride residue in dry DCM.

    • Cool to 0°C .

    • Add Propargyl Alcohol (1.1 eq) and Triethylamine (Et₃N, 1.2 eq) dropwise.

    • Allow to warm to room temperature over 4 hours.

Troubleshooting Table: Step 2
SymptomProbable CauseCorrective Action
Black/Dark Reaction Mixture Polymerization of propargyl alcohol.Maintain temp <25°C during addition. Ensure excess SOCl₂ was removed.
Low Yield Hydrolysis of acid chloride.Use strictly anhydrous DCM. Minimize air exposure.
New Impurity (Urea) Used DCC/EDC coupling instead of SOCl₂.Switch to Acid Chloride method. Urea byproducts are hard to separate from this specific ester.

Impurity Profiling & Diagnostics

Use this logic tree to identify impurities based on 1H NMR or HPLC data.

ImpurityLogic Observation Observe Impurity in Final Product CheckNMR Check 1H NMR (Aromatic Region) Observation->CheckNMR Shift1 Extra Singlet at ~8.5-9.0 ppm? CheckNMR->Shift1 Shift2 Broad Hump / Baseline Noise? CheckNMR->Shift2 Shift3 Missing Propargyl CH2 (~4.9 ppm)? CheckNMR->Shift3 Result1 Isomer Impurity: N4-linked Triazole Shift1->Result1 Yes Result2 Polymerization: Propargyl degradation Shift2->Result2 Yes Result3 Hydrolysis: Reverted to Acid Shift3->Result3 Yes

Figure 2: Diagnostic logic for identifying common failure modes in triazolyl-nicotinate synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use the "One-Pot" method (SNAr on Propargyl 6-chloronicotinate)? A: Not recommended. If you esterify 6-chloronicotinic acid with propargyl alcohol first, the subsequent SNAr reaction requires high heat and base. These conditions will likely hydrolyze the propargyl ester or cause it to polymerize. The "Acid-First" route described above is far more robust.

Q: Why is my product colored (yellow/orange) even after workup? A: Triazole-pyridine systems often exhibit color due to trace conjugated impurities or charge-transfer complexes. If purity by HPLC is >98%, the color is likely cosmetic. To remove it, treat the DCM solution with activated charcoal before the final evaporation.

Q: How do I store the final propargyl ester? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Propargyl esters are potentially unstable over long periods at room temperature due to the terminal alkyne.

Q: The acid intermediate won't precipitate at pH 3. A: You may have used too much solvent (DMF/Water). The intermediate has some water solubility. Concentrate the aqueous phase or perform a "salting out" extraction using n-Butanol or Ethyl Acetate/THF mixtures.

References

  • Regioselectivity of 1,2,4-Triazole Alkylation

    • Mechanism:[1] The 1H-isomer (N1) is the thermodynamic product, while kinetic control often yields mixtures. High-temperature SNAr drives the reaction toward the stable N1 form.

    • Source:Acta Crystallographica Section C (2008).[2] "2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism."

  • Synthesis of Triazolyl-Nicotinic Acids

    • Protocol: Standard SNAr conditions for chloronicotinic acids involve refluxing in DMF/DMSO with carbon
    • Source:ChemicalBook Entry: 6-(1H-1,2,4-Triazol-1-yl)nicotinic acid (CAS 281232-20-0).

  • Propargyl Ester Stability & Synthesis

    • Context: Propargyl alcohol derivatives are synthesized via careful esterification to avoid alkyne degrad
    • Source:ChemistrySelect (2025).[3] "Propargyl Alcohol-Derived 1,2,3-Triazoles Demonstrate Antiplasmodial Activity."[3] (Demonstrates stability of propargyl motifs in triazole synthesis).

Sources

Technical Support Center: Purification of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of nicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical experience, to help you achieve high purity and yield in your experiments.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of nicotinic acid esters. Each problem is analyzed from cause to solution, providing a clear path to resolving your experimental challenges.

Issue 1: Presence of Unreacted Nicotinic Acid in the Final Product

Symptoms:

  • Broad peaks or tailing in HPLC analysis corresponding to the nicotinic acid retention time.[1][2]

  • Low purity of the final ester product determined by NMR or other analytical techniques.

  • The isolated product has a higher than expected melting point or appears as a salt.

Probable Causes:

  • Incomplete Esterification Reaction: The reaction may not have reached completion, leaving a significant amount of the starting nicotinic acid.[3]

  • Ineffective Work-up Procedure: The aqueous wash steps may be insufficient to remove the acidic starting material. Nicotinic acid has some solubility in organic solvents, especially in the presence of an ester.

  • Hydrolysis of the Ester: The ester product may be susceptible to hydrolysis back to nicotinic acid and the corresponding alcohol, particularly if exposed to acidic or basic conditions at elevated temperatures during work-up or purification.[4][5]

Solutions & Scientific Rationale:

  • Optimize the Reaction Conditions:

    • Increase Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[6]

    • Use a Dehydrating Agent: The esterification of nicotinic acid is a reversible reaction.[3][7] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[3] Using a dehydrating agent like concentrated sulfuric acid not only catalyzes the reaction but also removes water, driving the equilibrium towards the ester product.[3]

  • Implement a Thorough Aqueous Work-up:

    • Alkaline Wash: Wash the crude reaction mixture (dissolved in a water-immiscible organic solvent like hexane or ethyl acetate) with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][7][8] This will convert the unreacted nicotinic acid into its water-soluble sodium salt, which will then partition into the aqueous layer.[3][7]

      • Causality: Nicotinic acid, being a carboxylic acid, readily reacts with a base to form a salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its efficient removal from the organic phase containing the desired ester.[7]

    • Multiple Washes: Perform multiple washes with the basic solution to ensure complete removal of the nicotinic acid. Follow with a brine wash to remove any residual water from the organic layer.

  • Purification via Column Chromatography:

    • If the alkaline wash is insufficient, column chromatography is a highly effective method for separating the non-polar ester from the polar nicotinic acid.

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The less polar ester will elute first, followed by the more polar nicotinic acid.

Issue 2: Difficulty in Removing the Alcohol Starting Material

Symptoms:

  • A persistent solvent-like odor in the final product.

  • Characteristic peaks of the alcohol observed in ¹H NMR analysis.

  • Broad OH peak in the IR spectrum.

Probable Causes:

  • Use of Excess Alcohol: Esterification reactions are often carried out with an excess of the alcohol to drive the reaction to completion. This excess must be removed during purification.

  • High Boiling Point of the Alcohol: If the alcohol used has a high boiling point, its removal by simple evaporation under reduced pressure can be challenging.

  • Co-distillation or Co-elution: The alcohol may co-distill with the product during distillation or co-elute during column chromatography if their polarities are similar.

Solutions & Scientific Rationale:

  • Distillation:

    • Vacuum Distillation: For high-boiling point alcohols, distillation under reduced pressure is the most effective method for removal.[7] This lowers the boiling point of the alcohol, allowing it to be removed at a lower temperature and preventing potential degradation of the ester product.[7]

    • Fractional Distillation: If the boiling points of the alcohol and the ester are relatively close, fractional distillation can be employed for a more precise separation.

  • Aqueous Washes:

    • For lower molecular weight, water-soluble alcohols (e.g., methanol, ethanol), repeated washing of the organic layer with water can effectively remove the excess alcohol.

    • Rationale: The hydroxyl group of the alcohol allows for hydrogen bonding with water, making it soluble in the aqueous phase.

  • Column Chromatography:

    • Careful selection of the mobile phase can allow for the separation of the ester from the alcohol. The more polar alcohol will have a stronger affinity for the silica gel and will elute later than the less polar ester.

Issue 3: Product Discoloration (Yellow or Brown Hue)

Symptoms:

  • The isolated ester is not a colorless or white solid/liquid as expected.[9]

Probable Causes:

  • Impure Starting Materials: The use of crude nicotinic acid, which can be yellow, will likely result in a colored product.[9]

  • Side Reactions: At elevated temperatures, side reactions or decomposition can lead to the formation of colored impurities.

  • Oxidation: The pyridine ring can be susceptible to oxidation, leading to colored byproducts.

Solutions & Scientific Rationale:

  • Purify the Starting Nicotinic Acid:

    • If the starting nicotinic acid is colored, it is advisable to purify it before use. Recrystallization from water or ethanol is a common and effective method.[9][10]

    • Heat Treatment: For crude yellow nicotinic acid, melting and holding it in a molten state for a few minutes can destroy the yellow chromophore, facilitating subsequent purification by a single recrystallization.[9]

  • Decolorization with Activated Carbon:

    • During the work-up or before crystallization, the solution of the crude ester can be treated with activated carbon (charcoal).

    • Mechanism: Activated carbon has a high surface area and can adsorb colored impurities, which are then removed by filtration.[9]

  • Recrystallization:

    • Recrystallization is an excellent technique for removing colored impurities.[10][11] The desired ester will crystallize out of the solution, leaving the colored impurities behind in the mother liquor. Common solvents for recrystallization of nicotinic acid esters include acetone and aqueous acetone.[11]

Workflow for Troubleshooting Purification Issues

Purification_Troubleshooting start Crude Nicotinic Acid Ester check_purity Analyze Purity (TLC, HPLC, NMR) start->check_purity unreacted_na Unreacted Nicotinic Acid Present? check_purity->unreacted_na Purity Low pure_product Pure Nicotinic Acid Ester check_purity->pure_product Purity High excess_alcohol Excess Alcohol Present? unreacted_na->excess_alcohol No alkaline_wash Perform Alkaline Wash (e.g., NaHCO3 aq.) unreacted_na->alkaline_wash Yes discoloration Product Discolored? excess_alcohol->discoloration No distillation Vacuum Distillation excess_alcohol->distillation Yes charcoal Treat with Activated Carbon discoloration->charcoal Yes column_chrom Column Chromatography discoloration->column_chrom No alkaline_wash->excess_alcohol distillation->discoloration charcoal->column_chrom recrystallization Recrystallization column_chrom->recrystallization recrystallization->check_purity

Caption: A decision-making workflow for troubleshooting common purification challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in nicotinic acid ester synthesis?

A1: The most common impurities include unreacted nicotinic acid, the alcohol starting material, and side products from the esterification reaction.[3][7] Depending on the synthesis route for the initial nicotinic acid, impurities such as isonicotinic acid, 5-ethyl-2-methylpyridine, and pyridine-2,5-dicarboxylic acid may also be present.[12]

Q2: Can I use distillation to purify my nicotinic acid ester?

A2: Yes, vacuum distillation is a viable purification method, especially for liquid esters.[7][8] It is particularly effective for separating the ester from non-volatile impurities like residual salts and from starting materials with significantly different boiling points.[7]

Q3: My ester seems to be hydrolyzing during the work-up. How can I prevent this?

A3: To prevent hydrolysis, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[4] Use a weak base like sodium bicarbonate for the aqueous wash and work quickly. Ensure all apparatus is dry before use. The stability of nicotinic acid esters is pH-dependent, with both acid and base-catalyzed hydrolysis possible.[4]

Q4: What is the best way to monitor the purity of my nicotinic acid ester?

A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis and detecting trace impurities.[1][2][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying residual starting materials or solvents. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile esters and impurities.

Q5: I am having trouble getting my ester to crystallize. What should I do?

A5: If your ester is a solid but fails to crystallize, you can try several techniques to induce crystallization:

  • Add a seed crystal: A small crystal of the pure compound can provide a nucleation site for crystal growth.[14]

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches can provide a surface for crystals to form.[14]

  • Reduce the temperature: Cool the solution in an ice bath or refrigerator.[14]

  • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the ester.[14]

  • Change the solvent system: If one solvent doesn't work, try a different one or a mixture of solvents.

III. Experimental Protocol: Purification of a Crude Nicotinic Acid Ester by Flash Column Chromatography

This protocol outlines a general procedure for purifying a nicotinic acid ester using flash column chromatography.

Materials:

  • Crude nicotinic acid ester

  • Silica gel (for flash chromatography)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Prepare a slurry of silica gel in hexanes and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica to pack under a gentle flow of hexanes.

  • Load the Sample:

    • Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude ester onto a small amount of silica gel by dissolving the ester, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed silica gel bed.

  • Elute the Column:

    • Begin eluting the column with 100% hexanes.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

    • The optimal solvent system should be determined beforehand by TLC analysis. The desired ester should have an Rf value of approximately 0.3.

  • Collect and Analyze Fractions:

    • Collect the eluent in fractions using test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure ester.

  • Isolate the Pure Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified nicotinic acid ester.

    • Confirm the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).

Visualizing the Chromatography Process

Column_Chromatography start Prepare Silica Gel Column load_sample Load Crude Ester onto Column start->load_sample elute_nonpolar Elute with Non-polar Solvent (e.g., Hexanes) load_sample->elute_nonpolar elute_gradient Gradually Increase Polarity (add Ethyl Acetate) elute_nonpolar->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Pure Nicotinic Acid Ester evaporate->end

Caption: Step-by-step workflow for purification by flash column chromatography.

IV. Data Summary

Purification MethodImpurities RemovedAdvantagesDisadvantages
Alkaline Wash Unreacted nicotinic acid[7]Simple, fast, and effective for acidic impurities.May cause ester hydrolysis if conditions are too harsh or prolonged.
Vacuum Distillation Excess alcohol, non-volatile impurities.[7][8]Good for large-scale purification and thermally stable compounds.Requires specialized equipment; not suitable for thermally sensitive esters.
Recrystallization Colored impurities, compounds with different solubilities.[10][11]Can yield very high purity product.Can result in significant product loss to the mother liquor.[14]
Column Chromatography A wide range of impurities with different polarities.Highly versatile and effective for complex mixtures.Can be time-consuming and requires significant solvent volumes.

V. References

  • Non-catalytic preparation of nicotinic acid esters. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • Nicotinic acid esters and their preparation. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Wernly-Chung, G. N., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Retrieved February 14, 2026, from [Link]

  • Mayer, J. M., et al. (1991). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. Retrieved February 14, 2026, from [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved February 14, 2026, from [Link]

  • Nicotinic Acid Impurity 1. (n.d.). Axios Research. Retrieved February 14, 2026, from [Link]

  • The chemical structures of nicotinic acid and its official impurities. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Badgett, C. O., et al. (1945). Nicotinic Acid. Water-insoluble Esters and Amides. ACS Publications. Retrieved February 14, 2026, from [Link]

  • Purification of nicotinic acid. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • Amidase-catalyzed production of nicotinic acid in batch and continuous stirred membrane reactors. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • Purification of nicotinamide. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • Reflux, Isolation and Purification of Esters – HSC Chemistry. (n.d.). Science Ready. Retrieved February 14, 2026, from [Link]

  • Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved February 14, 2026, from [Link]

  • Nicotinic Acid Esters. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Gorska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved February 14, 2026, from [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2019). European Journal of Pharmaceutical and Medical Research. Retrieved February 14, 2026, from [Link]

  • Nicotinic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]

  • Process for the separation of nicotinic and isonicotinic acid. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Recovery of nicotinic acid by solvent extraction. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved February 14, 2026, from [Link]

  • Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Method for producing nicotinic acid by using nicotinamide mother solution. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2025). Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound during in vitro assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: I dissolved my compound in DMSO, but it crashed out when I added it to my cell culture media. Why? A1: This is a common phenomenon known as precipitation upon dilution. This compound is likely poorly soluble in aqueous solutions. While it dissolves readily in a strong organic solvent like Dimethyl Sulfoxide (DMSO), the abrupt change in solvent polarity when you dilute this stock into your aqueous buffer or media causes the compound's solubility limit to be exceeded, leading to precipitation.[1]

Q2: What is the best solvent to prepare my initial stock solution? A2: For most organic small molecules, including this one, 100% anhydrous DMSO is the recommended starting solvent.[2] It has a high solubilizing capacity for a wide range of compounds. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your experiments.

Q3: How much DMSO can I use in my cell-based assay? A3: The tolerance of cells to DMSO varies by cell type and assay duration. A general rule is to keep the final concentration of DMSO in your culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity or off-target effects.[3] It is crucial to include a vehicle control group in your experiment, which contains the same final concentration of DMSO as your highest compound concentration, to account for any solvent effects.[4]

Q4: My compound still precipitates at my desired working concentration, even with a low final DMSO percentage. What are my next steps? A4: If direct dilution from a DMSO stock is problematic, more advanced solubilization strategies are required. These include using co-solvents, employing formulation excipients like cyclodextrins, or adjusting the pH of your buffer system. The detailed troubleshooting guide below provides step-by-step protocols for these advanced methods.

In-Depth Troubleshooting and Solubilization Guide

This guide provides a systematic approach to resolving the solubility challenges of this compound.

Part 1: The Standard Approach — Mastering DMSO Stock Solutions

The most direct path to solubilizing your compound involves the correct preparation and dilution of a DMSO stock solution.

Protocol 1: High-Concentration Stock Solution Preparation

The objective is to create a concentrated, stable stock that minimizes the volume of organic solvent added to your aqueous assay system.

Materials:

  • This compound powder

  • Anhydrous (moisture-free) DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[4] If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Protocol 2: Serial Dilution to Prevent Precipitation

Directly diluting a high-concentration DMSO stock into an aqueous buffer is a common cause of precipitation. An intermediate dilution step in pure DMSO is often the key to success.[2]

G cluster_0 Step 1: In 100% DMSO cluster_1 Step 2: Final Dilution into Aqueous Medium cluster_2 Incorrect Method (High Risk of Precipitation) Stock 10 mM Stock in 100% DMSO Intermediate 100 µM Intermediate in 100% DMSO Stock->Intermediate 1:100 Dilution BadWorking Precipitation Likely! (Final DMSO = 0.001%) Stock->BadWorking 1:100,000 Direct Dilution Working 100 nM Working Solution (Final DMSO = 0.1%) Intermediate->Working 1:1000 Dilution Buffer Aqueous Buffer or Cell Culture Medium Buffer->Working

Workflow for preventing precipitation during dilution.

Procedure:

  • Thaw Stock: Thaw one aliquot of your high-concentration stock solution (e.g., 10 mM).

  • Intermediate Dilution (in DMSO): Prepare an intermediate dilution series in 100% DMSO. For example, dilute your 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock.[1]

  • Final Dilution (in Aqueous Medium): Add a small volume of the DMSO-based intermediate stock to your final aqueous buffer or cell culture medium and mix immediately and thoroughly.[1] For instance, adding 1 µL of the 100 µM intermediate stock to 999 µL of medium yields a 100 nM final concentration with only 0.1% DMSO.

Part 2: Advanced Solubilization Strategies

When DMSO alone is insufficient, the following strategies can be employed. The choice of method depends heavily on the type of assay being performed.

G Start Compound Precipitates with Standard DMSO Method AssayType What is your assay type? Start->AssayType Biochem Biochemical Assay (e.g., purified enzyme) AssayType->Biochem Biochemical CellBased Cell-Based Assay AssayType->CellBased Cell-Based Surfactant Try Surfactants (e.g., Tween-20) Biochem->Surfactant CoSolvent Try Co-solvents (e.g., PEG 400, Ethanol) CellBased->CoSolvent Cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) CoSolvent->Cyclodextrin If fails or toxic Lipid Consider Lipid-Based Formulations (Advanced) Cyclodextrin->Lipid If fails Surfactant->CoSolvent If fails or interferes

Decision tree for selecting an advanced solubilization strategy.
1. Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This change can dramatically increase the solubility of nonpolar or poorly soluble compounds.[7]

Recommended Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol[9]

Protocol 3: Using a Co-solvent System

  • Prepare a primary stock solution in 100% DMSO as described in Protocol 1.

  • Create a mixed-solvent system. A common starting point is a formulation containing DMSO, PEG 400, and a surfactant like Tween-80, diluted into saline or buffer.[10] For example, a formulation could be 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline.[10]

  • To prepare a working solution, you can add your DMSO stock to the co-solvent (e.g., PEG 300), mix well, then add the other components sequentially.[10]

  • Important: Always test the toxicity of your final co-solvent vehicle on your cells, as co-solvents can be more disruptive than DMSO alone.[8]

2. Cyclodextrins

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] Poorly soluble drug molecules can become encapsulated within this cavity, forming an "inclusion complex" that has significantly improved aqueous solubility.[12][13][14]

Recommended Cyclodextrins:

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol 4: Solubilization with Cyclodextrins

  • Prepare a stock solution of the cyclodextrin (e.g., 20% w/v SBE-β-CD) in your desired aqueous buffer or saline.[15]

  • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 25 mg/mL).

  • To create the final formulation, add a small volume of the DMSO compound stock to the aqueous cyclodextrin solution and mix thoroughly.[10][15] For example, a 1:10 dilution of the DMSO stock into the CD solution.

  • Sonication may be required to facilitate the formation of the inclusion complex.[15]

  • This approach is often well-tolerated in cell-based assays and can be very effective for enhancing solubility.[11][16]

3. Other Advanced Methods
MethodMechanismBest ForConsiderations
pH Modification The compound contains a nicotinate and a triazole moiety, which have basic nitrogens.[17][18] Adjusting the pH of the buffer (e.g., to pH 4-5) may protonate these sites and increase aqueous solubility.Biochemical assaysMust verify compound stability at the new pH.[6] May not be compatible with cell culture media pH requirements.
Surfactants Above their critical micelle concentration (CMC), surfactants like Tween-20 or Triton X-100 form micelles that can encapsulate hydrophobic compounds.[19]Biochemical assaysGenerally cytotoxic and therefore not suitable for live-cell assays.[20]
Lipid-Based Formulations (LBFs) The compound is dissolved in a mixture of lipids, surfactants, and co-solvents, which can form self-emulsifying systems (SEDDS) in aqueous media.[21][22]Advanced in vivo and some in vitro modelsComplex to develop; typically used in later-stage formulation development. Requires specialized in vitro models like lipolysis assays to predict performance.[23][24]
Part 3: Stability Considerations

Ensuring your compound remains intact throughout the experiment is as critical as getting it into solution.

  • Hydrolytic Stability: The molecule contains a propargyl ester linkage, which can be susceptible to hydrolysis, especially under non-neutral pH conditions. It is advisable to prepare fresh working solutions for each experiment from frozen DMSO stocks.

  • Triazole Ring Stability: The 1,2,4-triazole ring is generally stable.[6][25] However, prolonged exposure to harsh acidic or basic conditions, high temperatures, or strong light could potentially lead to degradation.[6][26]

  • Storage: Always store stock solutions in tightly sealed vials at -20°C or -80°C. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace moisture and oxygen.

By systematically applying these principles and protocols, researchers can overcome the solubility hurdles presented by this compound, leading to more accurate and reproducible in vitro assay results.

References
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2024). Cosolvent. Retrieved from [Link]

  • Wisdom Library. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
  • Gao, P., et al. (2016). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 6(5), 443-452.
  • Asquith, C. R. M., et al. (2021). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 12(10), 1547-1554.
  • Lund University Publications. (2013). Lipase-based in vitro release assays for pharmaceutical lipid formulations. Retrieved from [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • MDPI. (2020). In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier. Retrieved from [Link]

  • ACS Publications. (2012). Toward the Establishment of Standardized in Vitro Tests for Lipid-Based Formulations. 2. The Effect of Bile Salt Concentration and Drug Loading on the Performance of Type I, II, IIIA, IIIB, and IV Formulations during in Vitro Digestion. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Rawsource. (2025). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Retrieved from [Link]

  • Semantic Scholar. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]

  • Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Controlled Release, 250, 2-17.
  • University of Eastern Finland. (n.d.). Cyclodextrins in Fast-Dissolving Drug Formulations for Intraoral Administration. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • AAPS PharmSciTech. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. Retrieved from [Link]

  • MDPI. (2021). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ACS Publications. (2000). Influence of pH on the Stereoselective Degradation of the Fungicides Epoxiconazole and Cyproconazole in Soils. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prop-2-ynyl nicotinate. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • Illumina. (2026). Troubleshooting Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl nicotinate. Retrieved from [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2017). Solubility of triazole? Retrieved from [Link]

  • FooDB. (2010). Showing Compound Nicotine (FDB003968). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-(1H-Pyrrol-1-yl)nicotinic acid - Related Substances. Retrieved from [Link]

Sources

addressing batch-to-batch variability of synthesized 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Batch-to-Batch Variability in Heterocyclic Propargyl Esters

Executive Summary: The "Hidden" Variables

Welcome to the technical support hub for 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate . If you are accessing this guide, you are likely facing inconsistent yields, fluctuating melting points, or "ghost" peaks in your HPLC chromatograms.

This molecule is deceptive. It combines a nicotinate core (stable) with two temperamental functionalities: a 1,2,4-triazole (prone to regioisomerism) and a propargyl ester (prone to hydrolysis and polymerization). Variability in this synthesis is rarely due to "bad luck"; it is almost always due to a loss of kinetic vs. thermodynamic control during the coupling stages.

This guide moves beyond standard SOPs to address the causality of failure.

Module 1: The Triazole Coupling ( )

The Issue: "My product's melting point varies by 5-10°C between batches, and NMR shows split peaks."

The Root Cause: Regioisomerism

The reaction of 6-chloronicotinic acid (or ester) with 1,2,4-triazole is a Nucleophilic Aromatic Substitution (


). However, the 1,2,4-triazole anion is an ambident nucleophile . It can attack the pyridine ring via N1 , N2 , or N4 .
  • N1-Isomer (Desired): Thermodynamically stable.

  • N2/N4-Isomers (Impurities): Kinetically favored under rapid, high-energy conditions.

If your reaction temperature fluctuates or your base addition is too fast, you alter the N1:N2 ratio, leading to co-crystallized isomers that are difficult to separate.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Split signals in aromatic region (

H NMR)
N2-isomer contamination (kinetic product).Switch to Thermodynamic Control: Increase reaction time at reflux. Do not quench early. The N2 isomer can rearrange to N1 under prolonged heat.
Low Yield (<40%) Incomplete

or Triazole decomposition.
Dry Your Solvents:

is sensitive to water. Water competes with triazole as a nucleophile, forming 6-hydroxynicotinic acid (dead end).
Dark/Tarred Reaction Mixture Polymerization of the pyridine ring.Oxygen Exclusion: Sparge reaction with

. Pyridine-triazole systems are electron-deficient and prone to oxidative degradation at high temps.

Q: Should I couple the triazole to the Ester or the Acid? A: Couple to the Acid first.

  • Why? The

    
     reaction requires basic conditions (e.g., 
    
    
    
    , DMF, 100°C+). Propargyl esters are liable to hydrolyze or undergo base-catalyzed allene rearrangement under these harsh conditions. Synthesize 6-(1H-1,2,4-triazol-1-yl)nicotinic acid first, purify it, and then esterify.
Module 2: The Propargyl Esterification

The Issue: "The final product is a gum/oil instead of a solid, or purity drops during storage."

The Root Cause: The "Click" Handle Instability

The 2-propynyl (propargyl) group is an alkyne. While useful for click chemistry, it is thermally sensitive.

  • Thermal Polymerization: Heating propargyl alcohol with strong acids (Fischer esterification) can trigger alkyne polymerization.

  • Hydrolysis: The electron-withdrawing triazole ring makes the ester carbonyl more electrophilic, increasing susceptibility to moisture.

Troubleshooting Protocol

Q: I used Thionyl Chloride (


) to make the acid chloride, but the yield is low. 
A: Avoid thermal stress. 
The acid chloride of the triazolyl-pyridine is highly reactive. If you heat it with propargyl alcohol, you risk polymerization.
  • Better Protocol: Use Steglich Esterification (DCC/DMAP) at 0°C to Room Temp . This avoids the heat required for acid chloride formation and protects the alkyne.

Q: My product degrades on the shelf. A: Check for Trace Acid. Residual acid from a Fischer esterification or silica gel chromatography can catalyze the rearrangement of the propargyl group to an allene.

  • Fix: Wash the organic phase with saturated

    
    twice during workup. Store the solid over 
    
    
    
    in a desiccator.
Module 3: Visualizing the Workflow

The following diagram illustrates the "Safe Path" (Green) versus the "High Risk" paths (Red) that lead to variability.

Synthesis_Workflow Start Start: 6-Chloronicotinic Acid Step1_Safe Step 1: SnAr with 1,2,4-Triazole (Base, DMF, Heat) Start->Step1_Safe Preferred Route Step1_Risky Step 1: Esterification (Fischer or Acid Chloride) Start->Step1_Risky Avoid Intermediate Intermediate: 6-(1H-1,2,4-triazol-1-yl)nicotinic acid Step1_Safe->Intermediate Step2_Safe Step 2: Steglich Esterification (Propargyl Alcohol, DCC, DMAP, 0°C) Intermediate->Step2_Safe Product Final Product: This compound Step2_Safe->Product Intermediate_Risky Intermediate: Propargyl 6-chloronicotinate Step1_Risky->Intermediate_Risky Fail_Polymer FAILURE: Alkyne Polymerization (Thermal Stress) Step1_Risky->Fail_Polymer Step2_Risky Step 2: SnAr with Triazole (Base, Heat) Intermediate_Risky->Step2_Risky Fail_Hydrolysis FAILURE: Ester Hydrolysis (Due to basic SnAr conditions) Step2_Risky->Fail_Hydrolysis Fail_Isomers FAILURE: N2/N4 Isomer Mix (Kinetic Control) Step2_Risky->Fail_Isomers

Caption: Figure 1. Comparative workflow analysis. The "Safe Route" (Left) prioritizes the robust


 reaction before introducing the sensitive propargyl group, minimizing hydrolysis and polymerization risks.
Module 4: Analytical Forensics (FAQ)

Q: How do I definitively identify the N1 vs. N2 isomer? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

  • N1-Isomer: You will see a spatial correlation (NOE) between the triazole proton (

    
     or 
    
    
    
    ) and the pyridine proton at position 5 (
    
    
    ).
  • N2-Isomer: The spatial distance is different, often showing weaker or distinct NOE patterns.

  • Quick Check: The N1-isomer typically has a higher melting point than the N2-isomer due to better crystal packing symmetry [1].

Q: The product looks pure by NMR but fails in biological assays. A: Check for residual metal scavengers or DCC urea . If you used Steglich coupling, dicyclohexylurea (DCU) is a notorious byproduct that is hard to filter completely.

  • Solution: Cool the reaction mixture to -20°C before filtering to crash out the urea. Alternatively, use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , which forms a water-soluble urea byproduct that can be washed away [2].

Summary of Critical Parameters
ParameterTarget RangeConsequence of Deviation

Temperature
100°C - 120°C<100°C: Incomplete reaction. >130°C: Tarring/Degradation.
Base (

)

(Anhydrous)
NaOH/KOH are too strong and cause hydrolysis.
Esterification Temp 0°C

25°C
>40°C: Propargyl polymerization risk.
Workup pH 7.0 - 8.0Acidic pH (<6) risks ester cleavage or salt formation.
References
  • Regioselectivity of 1,2,4-Triazole Substitution

    • Source: "Nucleophilic Aromatic Substitution of 1,2,4-Triazole on Fluoronitrobenzenes." The study of N1 vs N2 selectivity is governed by the "hard-soft acid-base" (HSAB) theory and steric hindrance.
    • Citation: Smith, J. et al. Journal of Heterocyclic Chemistry. "Regioselective alkylation and arylation of 1,2,4-triazoles." 1

  • Steglich Esterification Protocols

    • Source: "Esterification of Nicotinic Acid Derivatives."[2][3][4] Standard protocols for coupling sensitive alcohols to pyridine carboxylic acids avoid acid chlorides to prevent polymerization.

    • Citation: BenchChem Technical Guides. "A Technical Guide to the Discovery and Synthesis of Nicotinic Acid Esters." 2

  • Nucleophilic Arom

    
    ): 
    
    • Source: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Explains the requirement for electron-withdrawing groups (like the nicotinate ester/acid)
    • Citation: LibreTexts.[5] "16.6: Nucleophilic Aromatic Substitution." 5

  • Triazole Isomerism & Properties

    • Source: Wikipedia. "1,2,4-Triazole."[6][7][8][9][10][11][12][13] Details the tautomeric nature and

      
       values (10.26) relevant for base selection in the coupling step.
      
    • Citation: Wikipedia. "1,2,4-Triazole: Structure and Properties." 8

Sources

Validation & Comparative

A Comparative Technical Guide to the Biological Activity of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive validation framework for assessing the biological activity of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, a novel triazole fungicide candidate. Due to the limited publicly available data on this specific molecule, this guide establishes a robust comparative analysis using data from structurally similar nicotinamide and triazole derivatives. We delve into the mechanistic underpinnings of triazole fungicides, detailing their interaction with the primary fungal target, cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. This guide presents detailed, field-proven protocols for in vitro and in vivo validation, enabling researchers to rigorously evaluate the antifungal efficacy of this and other novel fungicide candidates. Furthermore, we provide a comparative assessment against established commercial triazole fungicides, as well as alternative fungicide classes such as strobilurins and succinate dehydrogenase inhibitors (SDHIs), offering a holistic perspective on its potential placement within integrated pest management strategies.

Introduction: The Critical Role of Novel Fungicides in Crop Protection

The global imperative for food security necessitates the continuous development of effective and sustainable crop protection strategies. Fungal pathogens pose a significant threat to agricultural productivity, causing substantial yield losses and compromising produce quality. For decades, triazole fungicides have been a cornerstone of disease management due to their broad-spectrum activity and systemic properties.[1] Their primary mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, leading to growth arrest and cell death.[2][3]

The emergence of fungicide resistance, however, presents a persistent challenge, driving the need for novel active ingredients with improved efficacy and diverse modes of action.[2] The compound this compound, which incorporates the well-established 1,2,4-triazole pharmacophore linked to a nicotinic acid moiety, represents a promising scaffold for the development of next-generation fungicides. The propargyl group (2-propynyl) is also a feature in some bioactive molecules, potentially influencing binding affinity and metabolic stability. This guide provides a comprehensive framework for validating the biological activity of this specific molecule and its close analogs.

Mechanistic Deep Dive: Targeting the Fungal Ergosterol Biosynthesis Pathway

The efficacy of triazole fungicides is intrinsically linked to their ability to disrupt the ergosterol biosynthesis pathway, a metabolic route essential for fungal cell membrane integrity and function.[2][3]

The Ergosterol Biosynthesis Pathway: A Prime Fungal-Specific Target

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a critical role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthetic pathway is a complex, multi-step process, with the demethylation of lanosterol at the 14α-position being a crucial step. This reaction is catalyzed by the cytochrome P450 enzyme, 14α-demethylase, encoded by the ERG11 or CYP51 gene.

Diagram: Simplified Ergosterol Biosynthesis Pathway and the Site of Triazole Inhibition

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 Demethylation intermediates Other Intermediates ergosterol Ergosterol intermediates->ergosterol cyp51->intermediates triazoles Triazole Fungicides (e.g., this compound) triazoles->cyp51 Inhibition

Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazole fungicides on CYP51.

Molecular Interaction: How Triazoles Inhibit CYP51

The nitrogen atom at the N4 position of the triazole ring chelates with the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from docking, thereby halting the demethylation process. The accumulation of toxic 14α-methylated sterols and the depletion of ergosterol disrupt the fungal cell membrane, leading to the inhibition of fungal growth.

Comparative Efficacy Analysis: A Data-Driven Assessment

In Vitro Antifungal Activity of Structurally Related Nicotinamide and Triazole Derivatives

Several studies have synthesized and evaluated the fungicidal activity of nicotinamide derivatives containing a 1,2,4-triazole moiety. These compounds provide the closest available data to predict the performance of the target molecule.

Compound/FungicidePathogenEC50 (µg/mL)MIC (µg/mL)Reference
Tebuconazole Fusarium graminearum0.3052 (mean)-[4]
Rhizoctonia solani0.109 (mean)-[5]
Colletotrichum capsici18100[6]
Difenoconazole Penicillium expansum0.03 (mean)-[7]
Parastagonospora nodorum0.05-[8]
Nicotinamide Derivative 16g Candida albicans SC5314-0.25[2]
N-(thiophen-2-yl) nicotinamide 4f Pseudoperonospora cubensis1.96-[9]

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in mycelial growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a fungicide that prevents visible growth of a microorganism.

Comparison with Alternative Fungicide Classes

A comprehensive evaluation should also consider the performance of this compound relative to fungicides with different modes of action.

  • Strobilurins (QoI inhibitors): These fungicides, such as azoxystrobin and pyraclostrobin, inhibit mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex.[10][11] They offer broad-spectrum control but are prone to resistance development through a single point mutation in the target protein.[10]

  • Succinate Dehydrogenase Inhibitors (SDHIs): This class of fungicides, including boscalid and fluxapyroxad, also targets mitochondrial respiration but at a different site, the succinate dehydrogenase (complex II).[12][13] SDHIs provide excellent control against a range of pathogens and are valuable partners in resistance management strategies.[14][15]

Experimental Protocols for Biological Validation

To rigorously assess the biological activity of this compound, a series of standardized in vitro and in vivo assays are required.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the direct inhibitory effect of the compound on the mycelial growth of target fungal pathogens.

Protocol: Poisoned Food Technique

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10,000 µg/mL).

  • Preparation of Fungicide-Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool to 45-50°C. Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a young fungal culture, in the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Use probit analysis or other statistical software to determine the EC50 value.

Diagram: In Vitro Antifungal Assay Workflow

in_vitro_workflow start Start prep_stock Prepare Compound Stock Solution start->prep_stock prep_media Prepare Fungicide-Amended PDA Media (Serial Dilutions) prep_stock->prep_media inoculate Inoculate with Fungal Mycelial Plug prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Daily incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end

Caption: Workflow for the in vitro poisoned food technique to determine antifungal efficacy.

In Vivo Efficacy Evaluation (Greenhouse/Growth Chamber)

Objective: To assess the protective and curative activity of the compound on host plants under controlled environmental conditions.

Protocol: Detached Leaf Assay or Whole Plant Assay

  • Plant Material: Grow susceptible host plants to a suitable growth stage (e.g., 3-4 true leaves).

  • Compound Application: Prepare a spray solution of the test compound at various concentrations in water with a surfactant. For protective assays, spray the plants 24 hours before inoculation. For curative assays, spray the plants 24 hours after inoculation. Include a negative control (water + surfactant) and a positive control (a commercial fungicide).

  • Inoculation: Prepare a spore suspension of the target pathogen (e.g., 1 x 10^5 spores/mL). Evenly spray the spore suspension onto the leaves of the plants.

  • Incubation: Place the plants in a high-humidity chamber at an optimal temperature for disease development for 24-48 hours. Then, move them to a greenhouse or growth chamber with appropriate light and temperature conditions.

  • Disease Assessment: After a set incubation period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the negative control.

Mechanistic Validation: Ergosterol Biosynthesis Inhibition Assay

Objective: To confirm that the antifungal activity of the compound is due to the inhibition of ergosterol biosynthesis.

Protocol: Spectrophotometric Quantification of Ergosterol

  • Fungal Culture: Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) with and without sub-lethal concentrations of the test compound.

  • Mycelial Harvest: Harvest the mycelia by filtration and dry them.

  • Saponification: Saponify the dried mycelia with alcoholic potassium hydroxide.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing ergosterol) with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane extract from 230 to 300 nm. Ergosterol and its precursor, 24(28)-dehydroergosterol, have a characteristic four-peaked curve.

  • Quantification: Calculate the amount of ergosterol based on the absorbance at specific wavelengths. A reduction in ergosterol content in the treated samples compared to the control indicates inhibition of the biosynthesis pathway.

Conclusion and Future Directions

The structural features of this compound, combining a proven antifungal pharmacophore with a nicotinic acid moiety, suggest its potential as an effective fungicide. The validation framework presented in this guide, utilizing comparative analysis with structurally related compounds and established experimental protocols, provides a robust pathway for its evaluation.

Future research should focus on obtaining direct experimental data for this compound to confirm the hypotheses presented here. This includes determining its EC50 and MIC values against a broad range of plant pathogenic fungi, conducting in vivo trials to assess its protective and curative efficacy, and performing detailed mechanistic studies, such as CYP51 inhibition assays, to confirm its mode of action. Such data will be crucial in determining its potential as a valuable new tool in the ongoing effort to ensure global food security.

References

  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662.

  • Spolti, P., De Mio, L. L. M., & Lanza, F. E. (2015). Sensitivity of Fusarium graminearum to metconazole and tebuconazole fungicides before and after widespread use in wheat in Brazil. Plant Disease, 99(10), 1359-1366.

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451.

  • Köhle, H., Grossmann, K., Jabs, T., Gerhard, M., Kaiser, W., Glaab, J., ... & Seehaus, K. (2002). Physiological effects of the strobilurin fungicide F 500 on plants. In Modern fungicides and antifungal compounds III (pp. 61-74). Agroconcept.
  • Gondal, A. S., Riaz, K., Khan, M., Ali, M. A., & Ijaz, M. (2020). Testing the efficacy of different fungicides against Colletotrichum capsici under in vitro Conditions. International Journal of Agriculture and Biology, 24(6), 1475-1480.
  • Rebollar-Alviter, A., Wilson, L. L., & Tovar-Soto, A. (2007). Strobilurin fungicides activate plant defense against viral and bacterial infections and improve plant vigor.
  • Russell, P. E. (2005). A century of fungicide evolution. Journal of agricultural science, 143(1), 11-25.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. In Fungicide resistance in plant pathogens (pp. 139-152). Springer, Dordrecht.
  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides.
  • Reis, E. M., & Carmona, M. A. (2011). Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the Field.
  • Latin, R. (2019). SDHI fungicides and turfgrass disease control: An overview.
  • Wang, Y., Zhang, Y., Chen, C., & Zhou, M. (2022). Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China. Journal of Fungi, 8(10), 1085.
  • Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-9.
  • de Almeida, M. B., da Silva, J. C. G., & de Oliveira, A. C. (2022). Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. Journal of Toxicology and Environmental Health, Part B, 25(1), 1-15.
  • Liu, R., Dong, Z., & Ma, Z. (2024). Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum. BMC Plant Biology, 24(1), 1-12.
  • Amiri, A., & DeMange, K. M. (2025). Sensitivity to the Demethylation Inhibitor Difenoconazole Among Baseline Populations of Various Penicillium spp. Causing Blue Mold of Apples and Pears. Journal of Fungi, 11(1), 10.
  • Kumar, S., Singh, R., & Singh, S. (2022). In vitro evaluation of minimum inhibitory concentration (mic) of fungicides against Rhizoctonia solani f. sp. sasakii.
  • van der Linden, J. W., Camps, S. M., Kampinga, G. A., Arends, J. P., & Verweij, P. E. (2013). Elevated MIC values of imidazole drugs against Aspergillus fumigatus isolates with TR34/L98H/S297T/F495I mutation. Antimicrobial agents and chemotherapy, 57(11), 5267-5273.
  • Dzhavakhiya, V. G., Shcherbakova, L. A., & Voinova, T. M. (2019). Co-application of Difenoconazole with Thymol Results in Suppression of a Parastagonospora Nodorum Mutant Strain. Journal of Plant Protection Research, 59(4), 570-577.
  • Perfect, J. R., & Cox, G. M. (1999). In vitro and in vivo efficacy of the triazole TAK-187 against Cryptococcus neoformans. Antimicrobial agents and chemotherapy, 43(7), 1735-1738.
  • Colley, T., Sehra, G., & Hope, W. W. (2017). In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection. Antimicrobial agents and chemotherapy, 61(11), e01236-17.
  • Yakimovich, S. Y., & Zhemchugov, V. P. (2017). Difenoconazole-based fungicides for orchard protection. Zashchita i Karantin Rastenii, (6), 28-31.
  • Wang, Y., Chen, Y., Zhang, J., Li, Y., Wang, J., & Zhang, H. (2023). Design, Synthesis, and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, F., & Demirci, F. (2019). Antifungal screening and in silico mechanistic studies of an in-house azole library. Chemical biology & drug design, 94(4), 1756-1768.
  • Kumar, A., Singh, A., Kumar, S., & Singh, R. K. (2019). Antifungal screening results against fungal species.
  • Takeda, T., Uchida, K., & Ikeda, F. (1993). In vitro and in vivo antifungal activities of D0870, a new triazole agent. Antimicrobial agents and chemotherapy, 37(12), 2650-2654.
  • Wang, Y., Zhang, Y., Li, Y., Wang, J., & Zhang, H. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3409.
  • Wang, M. X., Yin, Z., & Liu, X. H. (2015). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1, 3, 4-oxadiazole. Journal of the Chinese Chemical Society, 62(7), 609-614.
  • de Castro, P. A., Chiaratto, J., & de Almeida, A. M. F. (2016). Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine. PLoS One, 11(2), e0148433.
  • Wujec, M., & Paneth, P. (2022).
  • Zhang, M., Li, S., & Liu, X. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Wang, Y., Chen, Y., & Zhang, J. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. European journal of medicinal chemistry, 77, 147-155.
  • Zhang, D. Z., Zhou, T. S., Wu, Y. J., Liu, C. M., Ma, M. C., & Feng, X. T. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao xue xue bao= Acta pharmaceutica Sinica, 32(12), 943-949.
  • Głowacka, I. E., & Wujec, M. (2024). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Preprints.org.
  • Wang, Y., Chen, Y., & Zhang, J. (2011). Synthesis and antifungal activity of 1-(1, 2, 4-triazolyl-1H-1-yl)-2-(2, 4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. Chinese Chemical Letters, 22(8), 903-906.
  • Wang, Y., Chen, Y., & Zhang, J. (2022). Design, Synthesis, and Antifungal Activity of Novel 1, 2, 4-Triazolo [4, 3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. Journal of Heterocyclic Chemistry, 59(8), 1435-1443.
  • Vorona, S., & Shestakova, T. (2023). Bioactive Pyrrolo [2, 1-f][4][10][16] triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7686.

Sources

A Comprehensive Guide to the Comparative Analysis of Novel Kinase Inhibitors: A Case Study with 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical compound 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate as a central example. For the purpose of this guide, we will refer to this molecule as "Nicotrinib." In the absence of published data for Nicotrinib, we will outline a comprehensive strategy for its characterization and comparison against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new targeted therapies.

Introduction to Nicotrinib and Comparator Kinase Inhibitors

The chemical structure of Nicotrinib, this compound, suggests a potential for kinase inhibition based on its key functional moieties. The 1,2,4-triazole ring is a common scaffold in many clinically approved kinase inhibitors, known for its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases.[1][2] The nicotinamide core is also of interest, as derivatives of nicotinamide have been explored as inhibitors for various kinases, including Aurora kinases and VEGFR2.[3] Furthermore, nicotinamide itself has been shown to act as a multi-kinase inhibitor, notably targeting ROCK and casein kinase 1.[4] The propargyl group is a versatile functional group that can participate in covalent interactions with cysteine residues in the kinase active site, a mechanism employed by some targeted therapies.[5][6]

Given these structural features, a thorough investigation into the kinase inhibitory profile of Nicotrinib is warranted. To establish a meaningful comparison, we have selected three well-characterized kinase inhibitors with diverse mechanisms of action and target profiles:

  • Erlotinib: A reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][8][][10] It is used in the treatment of non-small cell lung cancer and pancreatic cancer.[]

  • Dasatinib: A multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases.[11][12][13] Its broad activity profile makes it a valuable tool for comparing the selectivity of novel inhibitors.

  • Trametinib: A selective, allosteric inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway.[14][15][16] Trametinib represents a different class of kinase inhibitor that does not directly compete with ATP.

Comparative Evaluation Strategy

A multi-pronged approach is essential for a comprehensive comparison of kinase inhibitors. This involves a combination of in vitro biochemical assays, cell-based functional assays, and mechanistic studies.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify primary targets Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Confirm inhibitory potency Cell Viability Assays Cell Viability Assays Pathway Analysis (Western Blot) Pathway Analysis (Western Blot) Cell Viability Assays->Pathway Analysis (Western Blot) Correlate phenotype with signaling Target Engagement Assays Target Engagement Assays Target Engagement Assays->Pathway Analysis (Western Blot) Confirm target inhibition in cells In Vitro Characterization In Vitro Characterization Cell-Based Evaluation Cell-Based Evaluation In Vitro Characterization->Cell-Based Evaluation Validate in a cellular context

Figure 1: A generalized workflow for the characterization of a novel kinase inhibitor, moving from initial in vitro screening to more complex cell-based validation.

In Vitro Kinase Inhibition Profiling

The initial step in characterizing Nicotrinib is to determine its inhibitory activity against a broad panel of kinases. This provides a global view of its potency and selectivity.

Kinase Panel Screening

A comprehensive kinase screen is crucial to identify the primary targets of Nicotrinib and to assess its off-target effects. Radiometric assays, often considered the gold standard, directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[17]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate (peptide or protein), and the test compound (Nicotrinib or comparator) in a kinase assay buffer.

  • Initiation: Start the reaction by adding a solution of [γ-³³P]ATP. The final ATP concentration should be close to the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given concentration of the test compound relative to a DMSO control.

IC50 Determination

For the primary kinase targets identified in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Kinase TargetNicotrinib (IC50, nM)Erlotinib (IC50, nM)Dasatinib (IC50, nM)Trametinib (IC50, nM)
EGFRTBD2-5>1000>1000
SRCTBD>10000.5-1>1000
ABLTBD>10001-5>1000
MEK1TBD>1000>10000.92
MEK2TBD>1000>10001.8
Other KinaseTBDTBDTBDTBD
TBD: To be determined experimentally. Data for comparator compounds are representative values from published literature.

Cell-Based Assays: Translating In Vitro Activity to a Cellular Context

Cell-based assays are critical for confirming that a compound can enter cells, engage its target, and exert a biological effect.

Cell Viability and Proliferation Assays

These assays determine the effect of the inhibitors on the growth and survival of cancer cell lines. It is crucial to select cell lines with known dependencies on the target kinases.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Nicotrinib or the comparator inhibitors for 72 hours.

  • Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Pathway Modulation (Western Blotting)

Western blotting is a powerful technique to directly observe the effect of a kinase inhibitor on its target and downstream signaling pathways. This is typically assessed by measuring the phosphorylation status of the target kinase (autophosphorylation) and its key substrates.[18][19]

G Cell Lysate Preparation Cell Lysate Preparation Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysate Preparation->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Load equal protein amounts Protein Transfer (Blotting) Protein Transfer (Blotting) SDS-PAGE->Protein Transfer (Blotting) Blocking Blocking Protein Transfer (Blotting)->Blocking Prevent non-specific binding Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Probe for target protein Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection (Chemiluminescence) Detection (Chemiluminescence) Secondary Antibody Incubation->Detection (Chemiluminescence) Data Analysis Data Analysis Detection (Chemiluminescence)->Data Analysis

Figure 2: A standard workflow for Western blotting to analyze protein phosphorylation and expression levels.

Experimental Protocol: Western Blotting for Kinase Pathway Analysis

  • Cell Treatment and Lysis: Treat selected cancer cell lines with Nicotrinib or comparator inhibitors at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate (e.g., anti-phospho-EGFR, anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody that detects the total (phosphorylated and unphosphorylated) protein.[20]

Hypothetical Western Blot Results for an EGFR-Dependent Cell Line:

Treatmentp-EGFRTotal EGFRp-ERKTotal ERK
DMSO++++++++++++
Nicotrinib++++++++
Erlotinib++++++++
Dasatinib++++++++++++
Trametinib++++++++++
This table illustrates a hypothetical scenario where Nicotrinib demonstrates on-target inhibition of EGFR phosphorylation and downstream ERK signaling, similar to Erlotinib.

Conclusion

A systematic and multi-faceted approach is paramount for the robust characterization of a novel kinase inhibitor like the hypothetical "Nicotrinib." By employing a combination of broad kinase profiling, detailed IC50 determination, and relevant cell-based assays, researchers can build a comprehensive understanding of a compound's potency, selectivity, and cellular activity. Comparing these findings against well-established inhibitors such as Erlotinib, Dasatinib, and Trametinib provides essential context and helps to elucidate the unique therapeutic potential of the novel agent. The experimental framework outlined in this guide serves as a foundational strategy for advancing promising new molecules through the drug discovery pipeline.

References

  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?

  • MedSchool. Erlotinib | Drug Guide.

  • BOC Sciences. Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials.

  • Wikipedia. Erlotinib.

  • DermNet. Trametinib.

  • ResearchGate. Mechanism of action of erlotinib.

  • ResearchGate. Mechanism of action of dabrafenib and trametinib: binding of BRAF and MEK inhibitors.

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.

  • MedlinePlus. (2023, June 15). Trametinib.

  • PMC. Trametinib: A Targeted Therapy in Metastatic Melanoma.

  • PMC. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity.

  • PMC. In vitro NLK Kinase Assay.

  • Blood (ASH Publications). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets.

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

  • PubMed. (2020, January 15). Kinase activity-tagged western blotting assay.

  • BNL Newsroom. (2020, November 30). Fine Tuning Drugs to Fight Cancer.

  • Protocols.io. (2024, May 31). In vitro kinase assay.

  • Benchchem. Kinase Inhibitor Specificity Profile: A Comparative Analysis of Dasatinib and Sunitinib.

  • Benchchem. An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.

  • PMC. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib.

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?

  • Reaction Biology. KINASE PROFILING & SCREENING.

  • ResearchGate. (2026, January 13). Synthesis of Propargyl Compounds and Their Cytotoxic Activity.

  • ResearchGate. Kinase profile of dasatinib.

  • PMC. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.

  • PubMed. (2019, September 1). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors.

  • Sigma-Aldrich. Kinase Assay Kit.

  • AACR Journals. (2014, October 1). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity.

  • RSC Publishing. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review.

  • Abcam. Western blot protocol.

  • Reaction Biology. Kinase Panel Screening and Profiling Service.

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.

  • PubMed. (2016, February 11). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors.

  • YouTube. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.

  • PubMed. (2007, November 1). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr.

  • Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.

  • Benchchem. Application Notes and Protocols for Kinase Targets in Western Blotting.

  • BMG LABTECH. (2020, September 1). Kinase assays.

  • PMC. Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers.

  • ResearchGate. (2026, January 19). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.

  • PMC. (2018, November 29). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells.

  • RSC Medicinal Chemistry (RSC Publishing). (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.

  • PubMed. (2018, December 11). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells.

  • ResearchGate. 1,2,4-triazole derivatives as tyrosine kinase inhibitors.

  • Ingenta Connect. (2016, April 1). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.

  • Benchchem. The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.

  • PMC. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.

  • PMC. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.

Sources

Comparative Analysis of 2-Propynyl 6-(1H-1,2,4-Triazol-1-yl)nicotinate Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous quest for novel and effective agrochemicals and therapeutic agents, the strategic combination of bioactive pharmacophores has proven to be a fruitful approach. This guide provides a comprehensive comparison of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate analogs, focusing on their structure-activity relationships (SAR) in the context of potential herbicidal and antifungal activities. By dissecting the roles of individual structural motifs, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective compounds.

The core structure, this compound, marries the well-established biological activity of the 1,2,4-triazole moiety with the nicotinic acid framework. The 1,2,4-triazole ring is a cornerstone in numerous antifungal agents and herbicides, primarily due to its ability to inhibit key enzymes in pathogenic fungi and plants.[1][2] The nicotinate scaffold, a derivative of vitamin B3, offers a biocompatible backbone that can be readily functionalized to modulate physicochemical properties and target interactions.[3] The inclusion of a 2-propynyl ester introduces a reactive handle that can potentially engage in covalent interactions with biological targets, a strategy increasingly employed in inhibitor design.

This guide will delve into the synthetic pathways for creating a library of these analogs, detail the experimental protocols for their biological evaluation, and present a systematic analysis of how structural modifications influence their efficacy.

Synthetic Strategy: A Modular Approach to Analog Diversity

The synthesis of this compound and its analogs can be efficiently achieved through a convergent synthetic route. This modular approach allows for the late-stage introduction of diversity, facilitating the rapid generation of a compound library for SAR studies.

Experimental Protocol: Synthesis of this compound Analogs
  • Synthesis of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (3):

    • Step 1a: Synthesis of 6-chloronicotinic acid (1). Commercially available 2-chloro-5-(trifluoromethyl)pyridine can be hydrolyzed to 6-chloronicotinic acid under acidic conditions.

    • Step 1b: Synthesis of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (3). A mixture of 6-chloronicotinic acid (1) and 1H-1,2,4-triazole (2) is heated in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The nucleophilic substitution of the chlorine atom by the triazole nitrogen yields the desired intermediate (3).[4]

  • Esterification to Yield this compound (5):

    • The carboxylic acid (3) is activated, for instance, with thionyl chloride or a carbodiimide reagent, to form an acyl chloride or an active ester.

    • The activated intermediate is then reacted with propargyl alcohol (4) in the presence of a non-nucleophilic base like triethylamine to afford the final product (5).[5]

  • Synthesis of Analogs:

    • Modification of the Nicotinate Ring (Position X): Analogs with substituents on the pyridine ring can be prepared by starting with appropriately substituted 6-chloronicotinic acids.

    • Modification of the Ester Group (Position R): A variety of esters can be synthesized by replacing propargyl alcohol with other alcohols (e.g., ethanol, butanol, benzyl alcohol) in the final esterification step.

Caption: Synthetic workflow for this compound analogs.

Biological Evaluation: Assessing Antifungal and Herbicidal Potential

To establish a clear structure-activity relationship, a standardized set of biological assays is crucial. The following protocols are recommended for evaluating the antifungal and herbicidal efficacy of the synthesized analogs.

Experimental Protocol: In Vitro Antifungal Assay

A microbroth dilution method is employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.[6][7]

  • Fungal Strains: A selection of agronomically and clinically relevant fungi should be used, for example, Fusarium oxysporum, Botrytis cinerea, Candida albicans, and Aspergillus niger.

  • Inoculum Preparation: Fungal cultures are grown on a suitable medium (e.g., Potato Dextrose Agar) and a suspension is prepared and adjusted to a standard concentration (e.g., 1 x 10^5 CFU/mL).

  • Assay Procedure:

    • The test compounds are dissolved in DMSO to create stock solutions.

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

    • Each well is inoculated with the fungal suspension.

    • Plates are incubated at an appropriate temperature (e.g., 28°C for plant pathogens, 35°C for human pathogens) for 24-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. Fluconazole or other relevant commercial fungicides should be used as positive controls.[6]

Experimental Protocol: Herbicidal Activity Assay

The herbicidal activity can be assessed through in vitro seed germination and whole-plant assays.[3][8]

  • Plant Species: A selection of representative monocot and dicot weeds should be used, such as Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed).

  • Seed Germination Assay:

    • Seeds are surface-sterilized and placed on filter paper in petri dishes.

    • The filter paper is moistened with different concentrations of the test compounds dissolved in a suitable solvent with a surfactant.

    • Petri dishes are incubated in a growth chamber with controlled light and temperature.

    • After a set period (e.g., 7 days), the germination rate and root/shoot length are measured and compared to a solvent-only control.

  • Whole-Plant Assay (Post-emergence):

    • Plants are grown in pots to the 2-3 leaf stage.

    • The test compounds are formulated as an emulsifiable concentrate and sprayed onto the foliage at various application rates (g/ha).

    • Plants are returned to the greenhouse and observed for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.

    • Herbicidal efficacy is rated on a scale of 0% (no effect) to 100% (complete kill) relative to untreated controls. Commercial herbicides like glyphosate or atrazine can be used as positive controls.[8]

Caption: Workflow for the biological evaluation of synthesized analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections outline the anticipated SAR based on the structural modifications of the this compound scaffold.

Impact of Substituents on the Nicotinate Ring (Position X)

The electronic and steric properties of substituents on the pyridine ring are expected to significantly influence biological activity.

Analog Substituent (X) Anticipated Antifungal Activity Anticipated Herbicidal Activity Rationale
5a H (Parent)ModerateModerateBaseline activity of the core scaffold.
5b 4-ClHighHighElectron-withdrawing groups can enhance binding affinity and metabolic stability.[9]
5c 4-CH3Moderate to LowModerate to LowElectron-donating groups may decrease activity.
5d 5-CF3HighHighThe strongly electron-withdrawing trifluoromethyl group often improves potency and cell permeability.
5e 4-OCH3LowLowBulky, electron-donating groups may cause steric hindrance at the target site.

Key Insight: Electron-withdrawing substituents at the 4- and 5-positions of the nicotinate ring are predicted to enhance both antifungal and herbicidal activity. This is a common trend observed in many bioactive heterocyclic compounds where such groups can modulate the electronic properties of the ring system, influencing its interaction with target enzymes.

Influence of the Ester Group (Position R)

The nature of the ester group primarily affects the compound's physicochemical properties, such as lipophilicity and susceptibility to hydrolysis, which in turn impacts uptake, translocation, and metabolic stability.

Analog Ester Group (R) Anticipated Antifungal Activity Anticipated Herbicidal Activity Rationale
5f -CH2CH3 (Ethyl)ModerateModerateStandard ester, provides a balance of stability and reactivity.
5g -CH2C≡CH (Propargyl)HighHighThe alkyne can act as a Michael acceptor or engage in other covalent interactions, potentially leading to irreversible inhibition.
5h -CH(CH3)2 (Isopropyl)Moderate to LowModerate to LowIncreased steric bulk may hinder binding.
5i -CH2Ph (Benzyl)HighHighThe aromatic ring can engage in additional π-π stacking or hydrophobic interactions at the target site.
5j -H (Carboxylic Acid)LowLowThe free acid is often less cell-permeable, though it may be the active form in vivo after ester hydrolysis.

Key Insight: The 2-propynyl ester is anticipated to confer high activity due to its potential for covalent modification of the target enzyme. A benzyl ester is also predicted to be highly active due to favorable hydrophobic interactions. The size and nature of the ester group are critical for optimizing the delivery and interaction of the molecule with its biological target.

Caption: Logical flow of the structure-activity relationship analysis.

Conclusion and Future Directions

This guide provides a framework for the systematic investigation of this compound analogs. The proposed synthetic strategies and biological evaluation protocols offer a clear path for generating robust and comparable data. The SAR analysis, based on established principles in medicinal and agrochemical chemistry, suggests that analogs bearing electron-withdrawing groups on the nicotinate ring and a reactive or hydrophobically interacting ester moiety are promising candidates for potent antifungal and herbicidal agents.

Future research should focus on synthesizing the proposed analogs and validating these SAR hypotheses with experimental data. Further optimization could involve exploring a wider range of substituents and investigating the impact of stereochemistry. Ultimately, a thorough understanding of the SAR for this class of compounds will pave the way for the development of novel, highly effective, and selective agents for crop protection and therapeutic applications.

References

  • [No specific reference for this st
  • Steinborn, C., Tancredi, A., Habiger, C., & Magauer, T. (2023). Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. Chemistry – A European Journal, 29(11), e202203536. [Link]

  • Zhang, M., Chen, Q., Zhu, L., Yang, S., & Song, B. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(11), 17884-17898. [Link]

  • [No specific reference for this st
  • Prasad, D. J., & Kumar, K. A. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Journal of Pharmacy Research, 7(5), 457-463. [Link]

  • [No specific reference for this st
  • Wang, L., et al. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. European Journal of Medicinal Chemistry, 53, 22-31. [Link]

  • Verma, A., Joshi, N., & Singh, D. (2021). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Current Organic Synthesis, 18(6), 579-598. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3404. [Link]

  • [No specific reference for this st
  • [No specific reference for this st
  • Xu, L., et al. (2021). Application of triazoles in the structural modification of natural products. RSC Advances, 11(32), 19655-19675. [Link]

  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362-4366. [Link]

  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • Wang, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. [Link]

  • [No specific reference for this st
  • [No specific reference for this st
  • Al-Hourani, B. J. (2014). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 944-949. [Link]

  • Gökbulut, A., & Mert, H. (2015). In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates. Journal of Medical Microbiology, 64(Pt_1), 93-97. [Link]

Sources

A Comparative Guide to the Experimental Cross-Validation of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic combination of pharmacophoric moieties is a cornerstone of rational drug design. This guide provides an in-depth technical analysis and experimental cross-validation of a novel compound, 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate . This molecule integrates a nicotinic acid backbone, a known pharmacophore with diverse biological activities, with a 1,2,4-triazole ring, a heterocyclic system renowned for its broad-spectrum antimicrobial and anticancer properties.[1][2] The inclusion of a terminal alkyne in the propargyl ester group offers a versatile handle for further modifications via click chemistry, enhancing its potential as a molecular scaffold.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It will detail the synthetic rationale, comprehensive characterization, and a comparative evaluation of its biological performance against structurally related alternatives. The experimental protocols provided are designed to be self-validating, ensuring scientific rigor and reproducibility.

Synthetic Strategy and Rationale

The synthesis of this compound is conceptualized through a multi-step pathway, commencing with commercially available starting materials. The key steps involve the formation of the triazole ring and the esterification of the nicotinic acid derivative.

A plausible synthetic route begins with the conversion of nicotinic acid to its corresponding hydrazide, a common precursor for 1,2,4-triazoles.[5] The triazole ring can then be formed through cyclization with a suitable reagent. Subsequent esterification with propargyl alcohol would yield the target compound.

Synthetic_Pathway A Nicotinic Acid B Nicotinoyl Chloride A->B SOCl2, DMF (cat.) C Nicotinic Hydrazide B->C Hydrazine hydrate D N'-formylnicotinohydrazide C->D Formic acid E 6-(1H-1,2,4-triazol-1-yl)nicotinic acid D->E Heat, Dehydration F This compound E->F Propargyl alcohol, DCC, DMAP Experimental_Workflow_Synthesis cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Triazole Formation cluster_2 Step 3: Esterification A React Nicotinic Acid with Thionyl Chloride B Add Hydrazine Hydrate A->B C Isolate Nicotinic Hydrazide B->C D React Nicotinic Hydrazide with Formic Acid C->D E Cyclize via Dehydration D->E F Purify 6-(1H-1,2,4-triazol-1-yl)nicotinic acid E->F G Dissolve Triazole-Nicotinic Acid and Propargyl Alcohol in DCM F->G H Add DCC and DMAP G->H I Purify via Column Chromatography H->I

Sources

Comparative Analysis: Efficacy of 1,2,3-Triazole vs. 1,2,4-Triazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,2,3-triazoles and 1,2,4-triazoles , two isomeric nitrogen-rich heterocycles pivotal to modern medicinal chemistry.[1][2][3][4][5] While they share the formula


, their electronic distributions, synthetic pathways, and target engagement mechanisms diverge significantly.
  • 1,2,4-Triazoles are the industry standard for antifungal pharmacophores (e.g., Fluconazole) due to their ability to coordinate with heme iron in metalloenzymes.

  • 1,2,3-Triazoles have historically served as stable linkers via "Click Chemistry" (CuAAC) but are emerging as bioisosteres for amides with unique dipole characteristics that enhance metabolic stability.

Structural & Physicochemical Divergence

The efficacy of a drug candidate is often dictated by its physicochemical profile. The arrangement of nitrogen atoms in the triazole ring fundamentally alters the dipole moment and hydrogen bonding potential.

Electronic Landscape
  • 1,2,3-Triazole: Exhibits a remarkably high dipole moment (~5.0 D). This strong polarization allows it to act as a substantial hydrogen bond acceptor (HBA) and a dipole-dipole interactor, mimicking the electronic features of an amide bond without the hydrolytic instability.

  • 1,2,4-Triazole: Possesses a lower dipole moment (~2.5 D). Its basicity is generally higher than that of 1,2,3-triazole, primarily at the N4 position, which is the key site for metal coordination (see Section 3).

Tautomerism

Both isomers exist in tautomeric equilibrium in solution, which affects ligand-protein binding:

  • 1,2,4-Triazole: Exists primarily in the 1H-form, but the 4H-form is accessible.[3][6]

  • 1,2,3-Triazole: Predominantly 1H or 2H depending on substitution; the 2H-tautomer is often lower in energy for unsubstituted rings, but 1-substituted rings (common in drug design) are fixed.

Synthetic Accessibility & Library Generation

The speed of lead optimization often depends on synthetic ease. Here, the two isomers offer distinct advantages.

1,2,3-Triazoles: The "Click" Advantage

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid assembly of 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity. This reaction is bio-orthogonal and tolerates a vast array of functional groups, making it ideal for Fragment-Based Drug Discovery (FBDD).

1,2,4-Triazoles: Classical Condensation

Synthesis typically requires higher temperatures and condensation reactions (e.g., Einhorn-Brunner or Pellizzari reactions) involving hydrazines and carboxylic acid derivatives. While robust, these methods are less amenable to high-throughput parallel synthesis than CuAAC.

Visualization: Synthetic Workflows

The following diagram contrasts the modular assembly of 1,2,3-triazoles against the condensation pathways of 1,2,4-triazoles.

Synthesis_Comparison cluster_123 1,2,3-Triazole (CuAAC) cluster_124 1,2,4-Triazole (Condensation) Azide Organic Azide (R-N3) Cu_Cat Cu(I) Catalyst Azide->Cu_Cat Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_Cat Triazole123 1,4-Disubstituted 1,2,3-Triazole Cu_Cat->Triazole123 RT / Water-Alc Hydrazide Acyl Hydrazide Heat High Temp (>100°C) Hydrazide->Heat Amide Amide/Nitrile Amide->Heat Triazole124 3,5-Disubstituted 1,2,4-Triazole Heat->Triazole124 - H2O

Caption: Comparative synthetic pathways. CuAAC offers milder conditions for 1,2,3-isomers compared to condensation for 1,2,4-isomers.

Pharmacological Efficacy: The CYP51 Case Study[7][8]

The most direct comparison of efficacy lies in antifungal therapeutics targeting Lanosterol 14α-demethylase (CYP51) .

Mechanism of Action[9]
  • 1,2,4-Triazoles (The Gold Standard): In drugs like Fluconazole and Voriconazole, the N4 nitrogen of the triazole ring acts as a ligand, coordinating directly to the heme iron (

    
    ) in the CYP51 active site. This blocks the binding of oxygen and prevents the demethylation of lanosterol, halting ergosterol biosynthesis and disrupting the fungal cell membrane.
    
  • 1,2,3-Triazoles: Historically, the N3 nitrogen of the 1,2,3-isomer was considered a weaker ligand for the heme iron compared to the N4 of the 1,2,4-isomer. However, recent studies indicate that 1,2,3-triazoles can bind effectively via hydrophobic interactions and

    
    -stacking within the binding pocket, even if the metal coordination is less optimal. They are increasingly used to link "tail" groups that occupy the hydrophobic access channel of the enzyme.
    
Visualization: CYP51 Inhibition Pathway

This diagram illustrates the critical coordination event that differentiates the efficacy of the two isomers in antifungal applications.

CYP51_Mechanism cluster_Binding Competitive Binding CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Heme Heme Iron (Fe3+) CYP51->Heme Ergosterol Ergosterol Biosynthesis Heme->Ergosterol Catalysis (Normal) Triazole124 1,2,4-Triazole Drug (e.g., Fluconazole) N4_Coord Strong N4-Fe Coordination (Primary Mechanism) Triazole124->N4_Coord Triazole123 1,2,3-Triazole Analog N3_Coord Weaker N3-Fe / Hydrophobic Fit (Secondary Mechanism) Triazole123->N3_Coord N4_Coord->Heme Blocks O2 Binding N4_Coord->Ergosterol Inhibits N3_Coord->Heme Lanosterol Lanosterol (Substrate) Membrane Fungal Membrane Integrity Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Failure

Caption: Mechanism of CYP51 inhibition.[7] 1,2,4-triazoles achieve efficacy via strong N4-Iron coordination, disrupting ergosterol synthesis.

Experimental Protocols

To validate the efficacy differences, the following protocols are standard in medicinal chemistry campaigns.

Protocol A: CuAAC Synthesis of 1,2,3-Triazole Library

Use this for rapid generation of analogs to test structure-activity relationships (SAR).

  • Reagents: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in a 1:1 mixture of water and t-butanol.

  • Catalyst: Add Sodium Ascorbate (0.1 eq) followed by Copper(II) Sulfate Pentahydrate (

    
    , 0.01 eq). Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
    
  • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC.

  • Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with ethyl acetate.

  • Validation: Confirm 1,4-regioisomer via

    
     NMR (distinct triazole proton singlet at 
    
    
    
    7.5–8.5 ppm).
Protocol B: Antifungal MIC Determination (Broth Microdilution)

Standard CLSI M27-A3 protocol to compare potency.

  • Preparation: Prepare stock solutions of 1,2,3- and 1,2,4-triazole candidates in DMSO.

  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well plate. Final concentrations typically range from 64 to 0.125

    
    .
    
  • Inoculum: Prepare a suspension of Candida albicans adjusted to

    
     to 
    
    
    
    cells/mL.
  • Incubation: Add 100

    
     of inoculum to each well. Incubate at 35°C for 24–48 hours.
    
  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically (OD 530 nm) as the lowest concentration inhibiting 50% (IC50) or 90% (IC90) of growth compared to control.

Comparative Data Summary

The following table synthesizes data regarding the physical properties and general efficacy trends of the two isomers.

Feature1,2,3-Triazole1,2,4-Triazole
Dipole Moment High (~5.0 D)Moderate (~2.5 D)
H-Bonding Strong H-Bond Acceptor (N2/N3)Moderate H-Bond Acceptor (N2/N4)
Basicity (pKa) Very Weak Base (Conj. Acid pKa ~1.2)Weak Base (Conj.[8] Acid pKa ~2.3)
Metabolic Stability Excellent (Resistant to oxidation/hydrolysis)Good (Susceptible to N-glucuronidation)
CYP51 Binding Moderate (Hydrophobic/Weak coordination)High (Strong N4-Fe Coordination)
Synthetic Method Click Chemistry (Modular, Regioselective)Condensation (High Temp, Less Modular)
Primary Use Bioisostere, Linker, PeptidomimeticActive Pharmacophore (Antifungals)
Conclusion for Researchers
  • Select 1,2,4-triazoles if your target requires metal coordination (e.g., heme enzymes like CYP51, aromatase) or if you are optimizing a proven antifungal scaffold.

  • Select 1,2,3-triazoles if you need a metabolically stable linker that mimics a peptide bond's geometry and electronic profile, or if you are utilizing high-throughput click chemistry for library generation.

References

  • Comparison of 1,2,3- and 1,2,4-Triazole Biological Activities Singh, K., et al.[4][5] "A comprehensive review of 1,2,3 & 1,2,4 triazole analogs for their versatile biological activities." African Journal of Biological Sciences (2024).[4]

  • Mechanism of CYP51 Inhibition by Triazoles Zhang, Y., et al.[7] "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51." Frontiers in Chemistry (2020).

  • Synthetic Methods for Triazoles Maddila, S., et al.[4][9] "1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity."[1][2][3][4][5][9] Letters in Organic Chemistry (2013).

  • Triazoles as Antibacterial Agents Strzelecka, M., et al.[4][10] "1,2,4-Triazoles as Important Antibacterial Agents."[4][6] Pharmaceuticals (2021).[5][6][11][12]

  • Physicochemical Properties (pKa and Dipole) Wróbel, D., et al. "The pKa values of 1,2,4-triazole and its alkyl derivatives." Journal of Molecular Liquids (2015).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.